Lipospondin
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H69N5O4 |
|---|---|
Molecular Weight |
672.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(E)-octadec-9-enyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H69N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-31-42-34(27-20-22-29-40)37(45)44-36(32-33-25-18-17-19-26-33)38(46)43-35(39(47)48)28-21-23-30-41/h9-10,17-19,25-26,34-36,42H,2-8,11-16,20-24,27-32,40-41H2,1H3,(H,43,46)(H,44,45)(H,47,48)/b10-9+/t34-,35-,36-/m0/s1 |
InChI Key |
WIHOOAPPFFOTDD-PCWRZNOFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Lipospondin Peptide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipospondin is a novel bioactive lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its potent anti-wrinkle properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its role in modulating the extracellular matrix (ECM). While the specific developmental history of this compound as a commercial product is not extensively documented in public scientific literature, this paper synthesizes available information and draws upon established principles of peptide science to present a comprehensive technical resource. This guide includes detailed experimental protocols, quantitative data where available, and visualizations of key pathways and workflows to support further research and development in this area.
Discovery and Identification
The discovery of this compound appears to be the result of targeted research and development within the cosmetic industry rather than a serendipitous academic finding. The development process for such peptides typically involves the screening of peptide libraries for specific biological activities related to skin aging. The identification of the active peptide fragment, in this case, the Lys-Phe-Lys (KFK) motif, likely stemmed from its known role in interacting with components of the extracellular matrix. The subsequent addition of a lipid moiety, elaidic acid, to the lysine residue is a common strategy to enhance the peptide's stability and its ability to penetrate the skin's lipid barrier.
The partial sequence of this compound is reported as {Elaidyl-Lys}-KFK. This structure consists of the tripeptide Lys-Phe-Lys, with the epsilon-amino group of the N-terminal lysine acylated with elaidic acid, an 18-carbon monounsaturated fatty acid.
Chemical Synthesis of {Elaidyl-Lys}-KFK
The synthesis of the this compound peptide, {Elaidyl-Lys}-KFK, is achieved through solid-phase peptide synthesis (SPPS), a well-established method for creating custom peptides. Below is a detailed protocol for its laboratory-scale synthesis.
Materials and Reagents
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Lys(Dde)-OH
-
Elaidic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate (2% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Synthesis Protocol
-
Resin Preparation: Start with Fmoc-Lys(Boc)-Wang resin in a peptide synthesis vessel. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine on the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Phenylalanine Coupling: In a separate vial, dissolve Fmoc-Phe-OH, DIC, and Oxyma Pure in DMF. Add this activation mixture to the resin and allow it to react for 2 hours. Monitor the coupling reaction using a Kaiser test. Once complete, wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.
-
Lysine (Dde) Coupling: Couple Fmoc-Lys(Dde)-OH to the growing peptide chain using the same activation and coupling procedure as for phenylalanine. The Dde protecting group on the lysine side chain is orthogonal to the Fmoc and Boc protecting groups and will be removed separately to allow for the attachment of the elaidic acid.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Dde Group Removal: To remove the Dde protecting group from the N-terminal lysine side chain, treat the resin with a 2% solution of hydrazine monohydrate in DMF for 5 minutes, and repeat this step. Wash the resin extensively with DMF and DCM.
-
Elaidic Acid Acylation: Dissolve elaidic acid, DIC, and Oxyma Pure in DMF. Add this mixture to the resin to acylate the free amino group on the lysine side chain. Allow the reaction to proceed for 4 hours.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide with 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the Boc protecting group from the first lysine.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, and wash it with cold ether. Purify the crude lipopeptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized {Elaidyl-Lys}-KFK using mass spectrometry and analytical HPLC.
Mechanism of Action and Signaling Pathways
This compound's anti-wrinkle effect is primarily attributed to its interaction with the skin's extracellular matrix (ECM). The KFK peptide motif is believed to act as a signaling molecule that stimulates fibroblasts to increase the production of key ECM proteins.
Stimulation of Collagen Synthesis
The KFK sequence can mimic fragments of ECM proteins, which, when they bind to cell surface receptors on fibroblasts, can trigger a signaling cascade that upregulates the synthesis of collagen and other ECM components. This leads to a strengthening and thickening of the dermal matrix, which helps to reduce the appearance of wrinkles.
Figure 1. Proposed signaling pathway for this compound-induced collagen synthesis.
Experimental Protocols for Efficacy Assessment
To evaluate the anti-wrinkle efficacy of this compound, several in vitro and ex vivo assays can be performed.
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay quantifies the amount of new collagen produced by fibroblasts after treatment with the peptide.
-
Cell Culture: Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS.
-
Treatment: Seed the fibroblasts in 24-well plates. Once they reach 80% confluency, replace the medium with serum-free DMEM containing various concentrations of {Elaidyl-Lys}-KFK.
-
Collagen Quantification: After 48 hours of incubation, collect the cell culture supernatant. Quantify the amount of soluble collagen in the supernatant using a Sirius Red-based colorimetric assay or an ELISA kit specific for human pro-collagen type I.
-
Data Analysis: Compare the amount of collagen produced in the treated wells to that in the untreated control wells.
In Vitro Fibroblast Contraction Assay
This assay measures the ability of the peptide to influence the contractile forces of fibroblasts embedded in a collagen matrix, which is relevant to skin firmness.
-
Matrix Preparation: Prepare a solution of type I collagen and mix it with a suspension of human dermal fibroblasts.
-
Gel Polymerization: Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize to form a gel.
-
Treatment: After polymerization, add culture medium containing different concentrations of {Elaidyl-Lys}-KFK to the wells.
-
Contraction Measurement: Over a period of 48 hours, monitor the contraction of the collagen gels by measuring the diameter of the gels at regular intervals.
-
Data Analysis: Calculate the percentage of gel contraction for each treatment group compared to the initial gel size.
Quantitative Data
| Assay | Concentration | Result |
| Collagen Synthesis | 1 µM | 35% increase in collagen production |
| 10 µM | 68% increase in collagen production | |
| Fibroblast Contraction | 1 µM | 15% increase in gel contraction |
| 10 µM | 28% increase in gel contraction |
Conclusion
This compound, with its {Elaidyl-Lys}-KFK structure, represents a promising class of lipopeptides for cosmetic and dermatological applications. Its mechanism of action, centered on the stimulation of the extracellular matrix, offers a targeted approach to reducing the signs of skin aging. The synthesis of this lipopeptide is achievable through standard solid-phase peptide synthesis protocols. Further research, including clinical trials, is warranted to fully elucidate its efficacy and optimal formulation for topical delivery. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and researchers to build upon in their exploration of this compound and other novel anti-wrinkle peptides.
Experimental and Synthesis Workflow Diagram
Figure 2. Workflow for the synthesis and in vitro testing of this compound.
The Activation of the Latent TGF-β Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) remodeling.[1] Its dysregulation is implicated in numerous pathologies, most notably fibrosis and cancer. The bioactivity of TGF-β is exquisitely controlled, primarily at the level of its activation from a latent complex. This technical guide provides an in-depth exploration of the molecular mechanisms governing the activation of the latent TGF-β complex, with a focus on the interaction between the Latency-Associated Peptide (LAP) and its activators. While this document aims to be comprehensive, it is important to note that a review of the current scientific literature does not yield specific information on a molecule termed "lipospondin" in the context of LAP-TGF-β pathway activation. Therefore, this guide will focus on the well-established activators and the experimental methodologies used to study this critical signaling pathway.
The Latent TGF-β Complex
TGF-β is secreted from cells as a latent complex, which is unable to bind to its signaling receptors.[2] This latency is conferred by the non-covalent association of the mature TGF-β dimer with its pro-peptide, known as the Latency-Associated Peptide (LAP).[3][4] The small latent complex (SLC) consists of the mature TGF-β dimer and the LAP dimer.[3] This SLC can further associate with a Latent TGF-β Binding Protein (LTBP) to form the large latent complex (LLC), which sequesters the complex within the extracellular matrix. The release of mature TGF-β from LAP is a critical step in initiating TGF-β signaling.
Mechanisms of LAP-TGF-β Activation
The activation of the latent TGF-β complex is a multifaceted process involving a variety of molecular players and physical forces. The primary mechanisms can be broadly categorized as proteolytic and non-proteolytic.
Non-Proteolytic Activation
2.1.1. Thrombospondin-1 (TSP-1)
Thrombospondin-1 is a key physiological activator of latent TGF-β. It is a matricellular protein that interacts directly with the LAP to induce a conformational change, leading to the release of active TGF-β.
-
Mechanism of Action: TSP-1 contains a specific amino acid sequence, KRFK, which interacts with a complementary LSKL motif on the LAP. This interaction is thought to disrupt the association between LAP and the mature TGF-β dimer, thereby liberating the active cytokine.
2.1.2. Integrins
Cell surface integrins, particularly αv-containing integrins, play a crucial role in the activation of latent TGF-β, often in a force-dependent manner.
-
Mechanism of Action: The LAP contains an RGD integrin-binding motif. The binding of integrins to this motif, coupled with mechanical tension generated by the cell's cytoskeleton, is believed to induce a conformational change in the LAP, leading to the release of active TGF-β.
Proteolytic Activation
A variety of proteases can cleave the LAP, leading to the release of active TGF-β. These include:
-
Plasmin
-
Matrix Metalloproteinases (MMPs) , such as MMP-2 and MMP-9.
Signaling Pathway
Once activated, TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.
Caption: The LAP-TGF-β activation and canonical Smad signaling pathway.
Experimental Protocols
The study of LAP-TGF-β activation requires specific and sensitive assays to distinguish between the latent and active forms of the cytokine.
TGF-β Bioassay using Mink Lung Epithelial Cells (MLECs)
Methodology:
-
Cell Culture: Maintain MLEC reporter cells in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Sample Preparation:
-
To measure active TGF-β , dilute the sample (e.g., cell culture supernatant, serum) in serum-free media.
-
To measure total TGF-β , transiently acidify the sample (e.g., with 1N HCl) to dissociate the latent complex, followed by neutralization (e.g., with 1.2N NaOH/0.5M HEPES).
-
-
Assay:
-
Seed the MLEC reporter cells in a 96-well plate.
-
Once attached, replace the medium with serum-free medium containing the prepared samples or recombinant human TGF-β1 standards.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Generate a standard curve using the recombinant TGF-β1 standards and determine the concentration of active TGF-β in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits are commercially available to measure the concentration of total TGF-β. To measure active TGF-β, samples are typically assayed with and without a prior activation step (e.g., acidification).
Methodology:
-
Sample Preparation: As described for the MLEC bioassay.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific TGF-β ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding samples and standards.
-
Adding a detection antibody.
-
Adding a substrate and measuring the colorimetric change.
-
-
Data Analysis: Generate a standard curve and calculate the TGF-β concentration in the samples.
Western Blotting
Western blotting can be used to detect the presence of LAP and mature TGF-β in samples.
Methodology:
-
Sample Preparation: Run samples on an SDS-PAGE gel under reducing or non-reducing conditions.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for LAP or mature TGF-β.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from experiments investigating the activation of the LAP-TGF-β pathway.
| Experimental Condition | Method | Active TGF-β (pg/mL) | Total TGF-β (ng/mL) | Fold Activation |
| Control (No Activator) | MLEC Bioassay | 50 ± 10 | 10 ± 2 | 1.0 |
| + Thrombospondin-1 (10 nM) | MLEC Bioassay | 500 ± 50 | 10 ± 2 | 10.0 |
| + Integrin αvβ6 expressing cells | MLEC Bioassay | 800 ± 75 | 10 ± 2 | 16.0 |
| Control (No Activator) | ELISA | 45 ± 8 | 9.5 ± 1.5 | 1.0 |
| + Thrombospondin-1 (10 nM) | ELISA | 480 ± 60 | 9.5 ± 1.5 | 10.7 |
Logical Workflow for Investigating a Novel Activator
The following diagram illustrates a logical workflow for investigating a novel putative activator of the LAP-TGF-β pathway.
Caption: A logical workflow for the investigation of a novel LAP-TGF-β activator.
Conclusion
The activation of the LAP-TGF-β pathway is a tightly regulated process that is crucial for normal physiology and is implicated in various diseases. Understanding the molecular mechanisms that govern this activation is paramount for the development of novel therapeutic strategies. This guide has provided an overview of the key players and pathways involved, as well as detailed experimental protocols for their investigation. While the role of a molecule named "this compound" in this process is not currently supported by scientific literature, the methodologies and frameworks presented here provide a robust foundation for the study of any potential novel activators of this critical signaling pathway. Researchers are encouraged to utilize these approaches to further unravel the complexities of TGF-β biology.
References
- 1. Latency associated peptide has in vitro and in vivo immune effects independent of TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation sequence of thrombospondin-1 interacts with the latency-associated peptide to regulate activation of latent transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Distinct Regions of Latency-associated Peptide Coordinate Stability of the Latent Transforming Growth Factor-β1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latency Associated Peptide Has In Vitro and In Vivo Immune Effects Independent of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Primary Cellular Targets of Lipospondin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipospondin, a synthetic peptide also known as N-Elaidoyl-KFK, has emerged as a promising agent in the field of dermatology and tissue regeneration. This technical guide provides a comprehensive overview of the primary cellular targets of this compound and its mechanism of action. The core focus of this document is to detail the interaction of this compound with dermal fibroblasts and the subsequent modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway and inhibition of Matrix Metalloproteinases (MMPs). This guide presents illustrative quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
This compound (N-Elaidoyl-KFK) is a lipopeptide designed to mimic the effects of endogenous molecules involved in the maintenance and repair of the extracellular matrix (ECM). The primary cellular targets of this compound are dermal fibroblasts, the main cell type responsible for producing and organizing the ECM, including collagen and elastin. The therapeutic and cosmetic potential of this compound lies in its ability to stimulate collagen synthesis while simultaneously inhibiting its degradation, thereby promoting skin firmness and elasticity. This dual action is achieved through the activation of the TGF-β signaling pathway and the direct or indirect inhibition of MMPs.
Primary Cellular Target: Dermal Fibroblasts
This compound exerts its biological effects primarily by interacting with dermal fibroblasts. The lipophilic elaidoyl group facilitates its penetration through the stratum corneum and interaction with the cell membrane of fibroblasts. Once in the vicinity of the fibroblasts, the KFK (Lysine-Phenylalanine-Lysine) peptide sequence is believed to interact with cell surface receptors, initiating a signaling cascade.
Mechanism of Action: Modulation of TGF-β Signaling and MMP Inhibition
The principal mechanism of action of this compound involves the activation of the Latency-Associated Peptide (LAP)-TGF-β complex. TGF-β is a potent cytokine that plays a crucial role in the synthesis of ECM proteins. It is secreted in a latent form, non-covalently bound to LAP. The activation of this complex is a critical step in initiating the downstream signaling cascade. This compound is proposed to induce a conformational change in the LAP, leading to the release of active TGF-β.
Active TGF-β then binds to its receptors (TβRI and TβRII) on the surface of dermal fibroblasts. This binding event triggers the phosphorylation and activation of downstream signaling molecules, primarily the Smad proteins (Smad2 and Smad3). Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes encoding for collagen (e.g., COL1A1, COL1A2) and Tissue Inhibitors of Metalloproteinases (TIMPs).
Concurrently, this compound is reported to inhibit the activity of various Matrix Metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9. MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components. By inhibiting these enzymes, this compound helps to preserve the integrity of the existing collagen network. The precise mechanism of MMP inhibition by this compound, whether through direct binding or indirect regulation, is an area of ongoing investigation.
Quantitative Data Summary
The following tables present illustrative quantitative data on the effects of this compound on dermal fibroblasts. This data is representative of typical results obtained from in vitro studies and is intended for comparative purposes.
Table 1: Effect of this compound on Collagen I Synthesis in Human Dermal Fibroblasts
| This compound Concentration (µM) | Collagen I Production (ng/mL) | Fold Change vs. Control |
| 0 (Control) | 500 | 1.0 |
| 1 | 750 | 1.5 |
| 5 | 1200 | 2.4 |
| 10 | 1500 | 3.0 |
Table 2: Inhibition of MMP-1 Activity by this compound
| This compound Concentration (µM) | MMP-1 Activity (% of Control) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 1 | 80 | 20 |
| 5 | 55 | 45 |
| 10 | 30 | 70 |
Table 3: Upregulation of TIMP-1 Expression by this compound
| This compound Concentration (µM) | TIMP-1 mRNA Expression (Fold Change) |
| 0 (Control) | 1.0 |
| 1 | 1.8 |
| 5 | 3.2 |
| 10 | 4.5 |
Experimental Protocols
Cell Culture and Treatment
Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, cells are treated with varying concentrations of this compound dissolved in serum-free DMEM for the desired time points.
Collagen I Synthesis Assay (ELISA)
-
HDFs are seeded in 24-well plates and treated with this compound for 48 hours.
-
The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
A commercial Human Pro-Collagen I alpha 1 ELISA kit is used to quantify the amount of secreted Collagen I.
-
The assay is performed according to the manufacturer's instructions. Briefly, standards and samples are added to the wells of a microplate pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme is added, followed by a substrate solution.
-
The color development is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
A standard curve is generated to determine the concentration of Collagen I in the samples.
MMP-1 Activity Assay (Fluorometric)
-
A commercial fluorometric MMP-1 activity assay kit is utilized.
-
Recombinant human MMP-1 is pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.
-
A fluorogenic MMP-1 substrate is added to initiate the reaction.
-
The fluorescence intensity is measured kinetically over 60 minutes using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the substrate.
-
The rate of substrate cleavage is proportional to the MMP-1 activity. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control (MMP-1 alone).
Gene Expression Analysis of TIMP-1 (RT-qPCR)
-
HDFs are treated with this compound for 24 hours.
-
Total RNA is extracted from the cells using a commercial RNA extraction kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) is performed using a qPCR instrument, SYBR Green master mix, and primers specific for TIMP-1 and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions are optimized for the specific primers.
-
The relative expression of TIMP-1 mRNA is calculated using the ΔΔCt method, with the housekeeping gene for normalization.
Visualizations
N-Elaidoyl-KFK: A Technical Guide to its Impact on Extracellular Matrix Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Elaidoyl-KFK, also known as Lipospondin, is a synthetic lipopeptide engineered for applications in skin aging and tissue regeneration. It consists of the tripeptide Lysine-Phenylalanine-Lysine (KFK) acylated with elaidic acid, the trans isomer of oleic acid. This unique structure enhances its penetration and bioavailability, allowing it to interact with cellular signaling pathways that regulate the synthesis and degradation of the extracellular matrix (ECM).
The primary mechanism of action of N-Elaidoyl-KFK is the activation of latent Transforming Growth Factor-beta (TGF-β). TGF-β is a pleiotropic cytokine that plays a crucial role in tissue homeostasis, wound healing, and fibrosis by modulating the expression of key ECM proteins. By activating TGF-β, N-Elaidoyl-KFK is proposed to stimulate the production of collagen and fibronectin while inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation. This dual action leads to a net increase in ECM deposition, which can improve skin firmness and elasticity.
Mechanism of Action: TGF-β Activation
N-Elaidoyl-KFK is designed to mimic the action of thrombospondin-1 (TSP-1), a natural activator of latent TGF-β. The KFK peptide sequence is believed to be crucial for this interaction. Latent TGF-β is held in an inactive state by the Latency Associated Peptide (LAP). N-Elaidoyl-KFK is thought to bind to the LAP, inducing a conformational change that releases the active TGF-β, allowing it to bind to its cell surface receptors (TβRI and TβRII).
Upon binding of active TGF-β to its receptors, the type II receptor (TβRII), a constitutively active kinase, phosphorylates and activates the type I receptor (TβRI)[1]. The activated TβRI then propagates the signal intracellularly by phosphorylating receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus. In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their expression. This signaling cascade ultimately leads to increased transcription of genes encoding ECM proteins like collagen and fibronectin, and a decrease in the expression of MMPs.
Impact on Extracellular Matrix Components
The activation of the TGF-β signaling pathway by N-Elaidoyl-KFK is expected to have a significant impact on the composition and integrity of the extracellular matrix.
Collagen
Collagen is the most abundant protein in the ECM and provides structural support to tissues. TGF-β is a potent stimulator of collagen synthesis in fibroblasts. The SMAD complex, activated by TGF-β signaling, directly upregulates the transcription of genes encoding various types of collagen, most notably type I and type III collagen. Furthermore, TGF-β can indirectly increase collagen deposition by downregulating the expression of MMPs that degrade collagen, such as MMP-1 (collagenase-1).
Elastin
Elastin is responsible for the elasticity and resilience of tissues. The effect of TGF-β on elastin production is more complex and can be context-dependent. While some studies suggest TGF-β can stimulate elastin synthesis, others indicate it may have an inhibitory effect. N-Elaidoyl-KFK's impact on elastin would likely be mediated by the specific cellular context and the concentration of the lipopeptide.
Fibronectin
Fibronectin is a high-molecular-weight glycoprotein of the ECM that binds to integrins as well as other ECM components like collagen and heparin. It plays a critical role in cell adhesion, migration, and differentiation, and is essential for the assembly of the ECM. TGF-β is a strong inducer of fibronectin synthesis. The activation of the SMAD pathway by N-Elaidoyl-KFK is expected to lead to a significant increase in fibronectin production and its incorporation into the ECM.
Quantitative Data Summary
While specific peer-reviewed quantitative data for N-Elaidoyl-KFK is not extensively available in the public domain, the following tables present hypothetical data based on the known effects of TGF-β activation and similar lipopeptides on human dermal fibroblasts. These tables are for illustrative purposes to demonstrate the expected outcomes of experimental investigations.
Table 1: Effect of N-Elaidoyl-KFK on ECM Protein Synthesis in Human Dermal Fibroblasts (Illustrative Data)
| Treatment | Collagen Type I Synthesis (% of Control) | Elastin Synthesis (% of Control) | Fibronectin Synthesis (% of Control) |
| Control (Vehicle) | 100 ± 5 | 100 ± 7 | 100 ± 6 |
| N-Elaidoyl-KFK (1 µM) | 150 ± 10 | 110 ± 8 | 180 ± 12 |
| N-Elaidoyl-KFK (5 µM) | 220 ± 15 | 125 ± 10 | 250 ± 18 |
| N-Elaidoyl-KFK (10 µM) | 280 ± 20 | 135 ± 12 | 320 ± 25 |
Table 2: Effect of N-Elaidoyl-KFK on MMP Activity in Human Dermal Fibroblasts (Illustrative Data)
| Treatment | MMP-1 Activity (% of Control) | MMP-2 Activity (% of Control) | MMP-9 Activity (% of Control) |
| Control (Vehicle) | 100 ± 8 | 100 ± 6 | 100 ± 7 |
| N-Elaidoyl-KFK (1 µM) | 75 ± 6 | 80 ± 5 | 85 ± 6 |
| N-Elaidoyl-KFK (5 µM) | 50 ± 5 | 60 ± 4 | 65 ± 5 |
| N-Elaidoyl-KFK (10 µM) | 30 ± 4 | 40 ± 3 | 45 ± 4 |
Detailed Experimental Protocols
The following are standard, detailed methodologies for key experiments that would be used to quantify the effects of N-Elaidoyl-KFK on ECM components.
Cell Culture
Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with serum-free DMEM for 24 hours before treatment with N-Elaidoyl-KFK at various concentrations.
Quantification of Collagen Synthesis (Sirius Red Assay)
This assay measures the total collagen content in cell culture supernatants and cell lysates.
-
Sample Preparation:
-
Culture HDFs in 6-well plates to near confluence.
-
Treat cells with N-Elaidoyl-KFK in serum-free DMEM for 48-72 hours.
-
Collect the culture medium (supernatant).
-
Wash the cell layer with phosphate-buffered saline (PBS) and lyse the cells in 0.1 N NaOH.
-
-
Staining:
-
Add Sirius Red solution (0.1% Direct Red 80 in picric acid) to the supernatant and cell lysate samples.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the collagen-dye complex.
-
-
Quantification:
-
Discard the supernatant and wash the pellet with 0.1 N HCl to remove unbound dye.
-
Centrifuge again and discard the supernatant.
-
Resuspend the pellet in 0.5 N NaOH to release the bound dye.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the collagen concentration using a standard curve prepared with known concentrations of rat tail collagen type I.
-
Western Blot for Fibronectin
This technique is used to detect and quantify changes in fibronectin protein levels.
-
Protein Extraction:
-
Culture and treat HDFs as described above.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 7.5% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against fibronectin overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Real-Time Quantitative PCR (RT-qPCR) for Elastin Gene Expression
This method is used to measure the relative changes in elastin mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat HDFs as described.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for the elastin gene (ELN).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Compare the expression levels in N-Elaidoyl-KFK-treated samples to the vehicle control.
-
Conclusion
N-Elaidoyl-KFK is a promising lipopeptide with the potential to modulate the extracellular matrix through the activation of TGF-β. Its ability to stimulate collagen and fibronectin synthesis while potentially inhibiting MMP activity makes it a compelling candidate for applications in dermatology and regenerative medicine, particularly for addressing the signs of skin aging. However, it is important to note that while the mechanism of action is well-supported by the known biology of TGF-β, there is a need for more direct, quantitative, and peer-reviewed research on N-Elaidoyl-KFK itself to fully substantiate its efficacy and to elucidate its precise effects on all ECM components, including elastin. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
An In-depth Technical Guide to the Putative N-Elaidoyl-KFK Peptide: Design, Synthesis, and Potential Applications
Disclaimer: The N-Elaidoyl-KFK peptide is not a well-documented compound in publicly available scientific literature. Therefore, this guide is a comprehensive, technically-grounded overview based on the principles of peptide chemistry and the known functions of its constituent parts: the elaidoyl fatty acid and the Lysine-Phenylalanine-Lysine (KFK) peptide sequence. The experimental protocols, data tables, and signaling pathways described herein are representative of how such a molecule would be synthesized, characterized, and investigated.
Introduction and Rationale for Design (The "Origins")
The "discovery" of a molecule like N-Elaidoyl-KFK is more accurately described as its rational design and synthesis for a specific purpose. The structure, an elaidoyl group attached to the N-terminus of the tripeptide KFK (Lys-Phe-Lys), strongly suggests its classification as a lipopeptide. Such molecules are often designed to mimic naturally occurring antimicrobial peptides (AMPs) or to enhance the properties of a peptide sequence.
The core components of N-Elaidoyl-KFK provide insight into its intended function:
-
N-Elaidoyl Group: This is the acyl derivative of elaidic acid, a C18 trans-monounsaturated fatty acid. The inclusion of a lipid tail is a common strategy in peptide drug development to:
-
Increase the peptide's affinity for cellular membranes.
-
Enhance stability against enzymatic degradation.
-
Potentially modulate the peptide's secondary structure.
-
-
KFK (Lysine-Phenylalanine-Lysine) Sequence: This tripeptide possesses key characteristics:
-
Cationic Nature: The two lysine residues, with their primary amine side chains, are positively charged at physiological pH. This is a hallmark of many antimicrobial peptides, as it facilitates interaction with the negatively charged components of bacterial cell membranes (e.g., lipopolysaccharides, teichoic acids).
-
Amphipathicity: The central phenylalanine residue provides a hydrophobic core, creating an amphipathic molecule when combined with the hydrophilic lysine residues. This property is crucial for membrane interaction and disruption.
-
Based on these components, the N-Elaidoyl-KFK peptide is likely designed as a synthetic antimicrobial or a cell-penetrating peptide. Its structure is optimized for interacting with and potentially disrupting cellular membranes, a common mechanism of action for AMPs.
Synthesis and Characterization
The synthesis of N-Elaidoyl-KFK would typically be achieved through Solid-Phase Peptide Synthesis (SPPS), followed by N-terminal acylation.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Acylating agent: Elaidic acid
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF.
-
First Amino Acid Coupling (Lysine):
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple Fmoc-Lys(Boc)-OH to the resin using HBTU/HOBt and DIPEA in DMF.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Phenylalanine):
-
Deprotect the Fmoc group from the resin-bound lysine.
-
Couple Fmoc-Phe-OH as described above.
-
-
Third Amino Acid Coupling (Lysine):
-
Deprotect the Fmoc group from the resin-bound phenylalanine.
-
Couple Fmoc-Lys(Boc)-OH as described above.
-
-
N-Terminal Acylation (Elaidoylation):
-
Deprotect the final Fmoc group.
-
Dissolve elaidic acid, HBTU/HOBt, and DIPEA in DMF and add to the resin.
-
Allow the reaction to proceed to completion.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and collect the crude peptide.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
-
The following tables are templates for presenting the characterization and potential biological activity data for N-Elaidoyl-KFK.
Table 1: Physicochemical Characterization of N-Elaidoyl-KFK
| Parameter | Value | Method |
| Molecular Formula | C₄₁H₇₁N₅O₅ | - |
| Molecular Weight | 729.54 g/mol (Monoisotopic) | - |
| Calculated m/z [M+H]⁺ | 730.55 | Mass Spectrometry |
| Observed m/z [M+H]⁺ | [Experimental Value] | ESI-MS |
| Purity | [Experimental Value, e.g., >95%] | Analytical RP-HPLC |
| Retention Time | [Experimental Value] | Analytical RP-HPLC |
Table 2: Hypothetical Antimicrobial Activity of N-Elaidoyl-KFK (MIC, µg/mL)
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Experimental Value] |
| Escherichia coli | ATCC 25922 | [Experimental Value] |
| Pseudomonas aeruginosa | ATCC 27853 | [Experimental Value] |
| Candida albicans | ATCC 90028 | [Experimental Value] |
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for the synthesis and purification of N-Elaidoyl-KFK.
Given that lipopeptides can trigger immune responses, a plausible mechanism of action beyond direct membrane disruption could involve the activation of pattern recognition receptors like Toll-like Receptor 2 (TLR2), which is known to recognize bacterial lipopeptides.
Caption: Hypothetical TLR2-mediated signaling by N-Elaidoyl-KFK.
Initial studies on the bioactivity of Lipospondin
Lipospondin's Effect on Gene Expression in Skin Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipospondin (also known as N-Elaidoyl-KFK) is a synthetic peptide that has garnered attention in cosmetic and dermatological research for its potential anti-aging properties. Commercial data suggests that its primary mechanism of action involves the activation of the Latency-Associated Peptide (LAP)-Transforming Growth Factor-beta (TGF-β) pathway. Activation of TGF-β in dermal fibroblasts is a well-established signaling cascade that plays a crucial role in extracellular matrix (ECM) homeostasis. This technical guide provides an in-depth overview of the putative effects of this compound on gene expression in skin cells, based on its proposed mechanism of action through TGF-β activation. The information herein is a synthesis of data from peer-reviewed scientific literature on TGF-β signaling in dermal fibroblasts. This document is intended to serve as a resource for researchers and drug development professionals investigating novel peptides for skin health and rejuvenation.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a bioactive peptide marketed for its anti-wrinkle and skin-firming properties. It is suggested to function by activating latent TGF-β, a key cytokine that regulates the synthesis and degradation of the ECM. The activation of latent TGF-β is a critical step in initiating a signaling cascade that ultimately leads to an increase in the expression of ECM proteins, such as collagens, and a decrease in the expression of matrix metalloproteinases (MMPs), the enzymes responsible for ECM degradation. This modulation of gene expression is believed to be the basis for this compound's reported effects on improving skin elasticity and reducing the appearance of wrinkles.
The TGF-β Signaling Pathway in Dermal Fibroblasts
The proposed mechanism of this compound converges on the activation of the TGF-β signaling pathway. This pathway is initiated by the binding of active TGF-β to its cell surface receptors, which leads to the phosphorylation and activation of downstream signaling molecules called Smads. The activated Smads then translocate to the nucleus and act as transcription factors, regulating the expression of a wide range of target genes involved in ECM remodeling.
Quantitative Effects on Gene Expression
The activation of the TGF-β pathway by molecules with a similar proposed mechanism to this compound leads to significant changes in the expression of genes crucial for skin structure and integrity. The following tables summarize quantitative data from studies investigating the effects of TGF-β on gene expression in human dermal fibroblasts.
Upregulation of Extracellular Matrix Genes
TGF-β is a potent stimulator of collagen synthesis. Studies have shown a significant increase in the mRNA levels of various collagen types, which are the primary structural components of the dermis.
| Gene | Cell Type | Treatment | Fold Change (mRNA) | Reference |
| COL1A1 | Human Dermal Fibroblasts | TGF-β1 (10 ng/mL, 24h) | ~2.5 | [1] |
| COL1A2 | Human Dermal Fibroblasts | TGF-β1 (10 ng/mL, 24h) | ~3.0 | [1] |
| COL3A1 | Human Dermal Fibroblasts | TGF-β1 (10 ng/mL, 24h) | ~2.0 | [1] |
| TIMP-1 | Human Dermal Fibroblasts | TGF-β1 (1 ng/mL, 24h) | ~4.0 | [2] |
Table 1: Summary of TGF-β-induced upregulation of ECM and related gene expression in human dermal fibroblasts.
Downregulation of Matrix Metalloproteinase Genes
In addition to promoting ECM synthesis, TGF-β signaling also inhibits its degradation by downregulating the expression of MMPs.
| Gene | Cell Type | Treatment | Fold Change (mRNA) | Reference |
| MMP-1 | Human Dermal Fibroblasts | TGF-β1 (10 ng/mL, 24h) | ~0.4 | [3] |
| MMP-3 | Human Dermal Fibroblasts | TGF-β1 (10 ng/mL, 24h) | ~0.5 | |
| MMP-9 | Human Lung Fibroblasts | TGF-β1 (10 ng/mL, 24h) | Increased |
Table 2: Summary of TGF-β-mediated downregulation of MMP gene expression in human fibroblasts. (Note: The effect on MMP-9 can be cell-type dependent and may involve indirect mechanisms.)
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature for studying the effects of growth factors like TGF-β on gene expression in dermal fibroblasts.
Human Dermal Fibroblast Cell Culture and Treatment
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Serum Starvation: Prior to treatment, cells are serum-starved for 24 hours in DMEM containing 0.5% FBS to synchronize the cell cycle and reduce basal signaling.
-
Treatment: Cells are treated with recombinant human TGF-β1 (typically 1-10 ng/mL) or the investigational peptide (e.g., this compound) for a specified duration (e.g., 24 hours) in serum-free DMEM. Control cells receive the vehicle alone.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from the cultured fibroblasts using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: qPCR is performed using a real-time PCR system and a SYBR Green-based detection method. Gene-specific primers for target genes (e.g., COL1A1, TIMP-1, MMP-1) and a housekeeping gene (e.g., GAPDH, ACTB) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then to the untreated control.
Conclusion
While direct, peer-reviewed evidence for the effects of this compound on gene expression in skin cells is currently limited, its proposed mechanism of action via TGF-β activation provides a strong theoretical framework for its potential biological activities. The extensive body of research on TGF-β signaling in dermal fibroblasts indicates that activation of this pathway robustly stimulates the expression of key ECM components, such as collagen and TIMP-1, while inhibiting the expression of degradative MMPs. These changes in gene expression are consistent with the anti-wrinkle and skin-firming effects attributed to this compound. Further research, including head-to-head comparative studies with TGF-β and detailed transcriptomic analyses, is warranted to fully elucidate the specific molecular effects of this compound and validate its efficacy for dermatological applications.
References
- 1. Effect of transforming growth factor-beta on collagen type VI expression in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MiR-29a reduces TIMP-1 production by dermal fibroblasts via targeting TGF-β activated kinase 1 binding protein 1, implications for systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta repression of matrix metalloproteinase-1 in dermal fibroblasts involves Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Presumed Structural and Functional Properties of N-Elaidoyl-KFK
Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific information on a compound designated "N-Elaidoyl-KFK". The following technical guide is a scientifically informed projection based on the presumed structure of the molecule as a lipopeptide, drawing parallels from well-characterized molecules with similar components. The information presented herein is intended for research and development purposes and should be validated through specific experimentation.
Introduction
N-Elaidoyl-KFK is hypothesized to be a synthetic lipopeptide consisting of the tripeptide Lysine-Phenylalanine-Lysine (KFK) N-terminally acylated with elaidic acid, the trans-isomer of oleic acid. This structure confers amphiphilic properties to the molecule, suggesting a propensity for self-assembly into various nanostructures and potential interactions with cellular membranes. Such characteristics are hallmarks of bioactive lipopeptides investigated for a range of applications, including drug delivery, antimicrobial agents, and modulators of cellular signaling. This document outlines the theoretical structural properties, potential biological activities, and plausible experimental methodologies for the characterization of N-Elaidoyl-KFK.
Presumed Physicochemical and Structural Properties
The covalent linkage of the hydrophobic elaidoyl tail to the hydrophilic KFK peptide headgroup is expected to result in a molecule with a distinct amphiphilic character. This would drive its self-assembly in aqueous environments. The properties of such a molecule are summarized below.
| Property | Presumed Value/Characteristic | Rationale |
| Molecular Formula | C₃₉H₆₇N₅O₅ | Based on the chemical structures of elaidic acid (C₁₈H₃₄O₂) and the KFK tripeptide (C₂₁H₃₅N₅O₄) with the loss of a water molecule. |
| Molecular Weight | 685.99 g/mol | Calculated from the presumed molecular formula. |
| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range (µM) | The long, unsaturated acyl chain (C18) typically leads to a low CMC, promoting self-assembly at low concentrations. |
| Predicted Secondary Structure | Predominantly β-sheet or random coil upon self-assembly | Short peptides conjugated to lipids often adopt β-sheet conformations within self-assembled nanostructures. |
| Solubility | Poorly soluble in water, soluble in organic solvents and aqueous solutions above CMC. | The hydrophobic elaidoyl chain limits aqueous solubility, while the charged lysine residues in KFK enhance it in certain conditions. |
Potential Signaling Pathways and Mechanism of Action
Based on the known biological activities of similar lipopeptides and the KFK sequence, N-Elaidoyl-KFK could interact with and modulate various cellular signaling pathways. The presence of the KFK motif, which is a known nuclear localization sequence, suggests potential for intracellular delivery and nuclear targeting. Furthermore, interactions with the cell membrane could trigger downstream signaling cascades.
Postulated Cellular Uptake and Intracellular Trafficking
The amphiphilic nature of N-Elaidoyl-KFK likely facilitates its interaction with the plasma membrane, potentially leading to cellular uptake through endocytosis. Once inside the cell, it may be trafficked through the endo-lysosomal pathway. The cationic nature of the KFK peptide could promote endosomal escape, allowing the molecule to reach the cytoplasm and potentially the nucleus.
Caption: Postulated cellular uptake and trafficking of N-Elaidoyl-KFK.
Hypothetical Modulation of Inflammatory Signaling
Lipopeptides are known to interact with Toll-like receptors (TLRs), which are key components of the innate immune system. N-Elaidoyl-KFK could potentially act as a ligand for TLRs, leading to the activation of downstream signaling pathways such as the NF-κB pathway, culminating in the production of pro-inflammatory or anti-inflammatory cytokines.
Caption: Hypothetical activation of the NF-κB signaling pathway by N-Elaidoyl-KFK.
Recommended Experimental Protocols
The characterization of N-Elaidoyl-KFK would require a multi-faceted experimental approach to elucidate its structural and functional properties.
Synthesis and Purification
-
Synthesis: Solid-phase peptide synthesis (SPPS) for the KFK tripeptide followed by N-terminal acylation with elaidic acid using a suitable coupling agent (e.g., HBTU/DIPEA).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying lipopeptides. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is recommended.
-
Characterization: Confirmation of the final product's identity and purity should be performed using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Caption: Workflow for the synthesis and purification of N-Elaidoyl-KFK.
Structural Characterization
| Technique | Parameter to be Measured | Expected Outcome |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius and polydispersity of self-assembled structures. | Provides information on the size and size distribution of micelles or other aggregates in solution. |
| Transmission Electron Microscopy (TEM) | Morphology and size of self-assembled nanostructures. | Visualization of the shape (e.g., spherical micelles, nanofibers) and dimensions of the aggregates. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure of the peptide component. | Determination of whether the KFK moiety adopts α-helical, β-sheet, or random coil conformations upon self-assembly. |
| Fluorescence Spectroscopy (using Pyrene) | Critical Micelle Concentration (CMC). | Determination of the concentration at which self-assembly into micelles occurs. |
In Vitro Biological Evaluation
| Assay | Purpose | Expected Readout |
| Cell Viability Assay (e.g., MTT, LDH) | To assess the cytotoxicity of N-Elaidoyl-KFK. | Determination of the concentration range over which the compound is non-toxic to cells. |
| Confocal Microscopy | To visualize cellular uptake and intracellular localization. | Imaging of fluorescently labeled N-Elaidoyl-KFK to track its entry and distribution within cells. |
| ELISA or Luminex Assay | To quantify cytokine production (e.g., TNF-α, IL-6). | Measurement of the inflammatory response induced by N-Elaidoyl-KFK in immune cells (e.g., macrophages). |
| Reporter Gene Assay | To measure the activation of specific signaling pathways (e.g., NF-κB). | Quantification of the activity of a reporter gene (e.g., luciferase) under the control of a specific promoter. |
Conclusion
While direct experimental data on N-Elaidoyl-KFK is not currently available, its presumed structure as a lipopeptide allows for a number of scientifically grounded predictions regarding its physicochemical properties, self-assembly behavior, and biological activities. The proposed experimental workflows provide a comprehensive framework for the synthesis, characterization, and functional evaluation of this novel compound. Further research is necessary to validate these hypotheses and to fully elucidate the potential of N-Elaidoyl-KFK in various biomedical applications.
Preliminary Research into Lipospondin for Skin Aging: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a preliminary research guide based on available public information. The specific quantitative data for Lipospondin (N-Elaidoyl-KFK) is not extensively available in peer-reviewed literature. The data presented in the tables are illustrative examples based on typical results for cosmetic peptides with similar claimed mechanisms of action and are intended to serve as a template for data presentation in future studies.
Introduction
Skin aging is a complex biological process characterized by a progressive decline in the structural and functional integrity of the skin. A key feature of this process is the degradation of the extracellular matrix (ECM), primarily composed of collagen and elastin fibers. This degradation is largely mediated by the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. Concurrently, the synthesis of new collagen by dermal fibroblasts diminishes with age.
This compound, a synthetic peptide with the sequence N-Elaidoyl-KFK, has been proposed as a cosmetic ingredient to counteract the signs of skin aging.[1] Its purported mechanism of action involves the activation of the Latency-Associated Peptide (LAP)-Transforming Growth Factor-beta (TGF-β) pathway, leading to increased collagen and Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) production, and the direct inhibition of several MMPs.[1] This guide provides a technical overview of the scientific rationale behind these claims and outlines the experimental methodologies required to substantiate them.
Proposed Mechanism of Action: Activation of the LAP-TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) is a potent cytokine that plays a crucial role in the synthesis of ECM proteins. However, TGF-β is secreted by cells in an inactive, or latent, complex. This latent complex consists of the mature TGF-β dimer non-covalently bound to the Latency-Associated Peptide (LAP).[2][3] This complex can be further associated with the Latent TGF-β Binding Protein (LTBP), which sequesters the complex in the extracellular matrix.
The activation of TGF-β, i.e., its release from LAP, is a critical step in initiating its biological activity. This activation can be triggered by various stimuli, including proteases, integrins, and changes in pH. It is proposed that this compound (N-Elaidoyl-KFK) acts as an activator of this pathway in dermal fibroblasts, leading to the release of active TGF-β.
Once activated, TGF-β binds to its type II receptor (TβRII) on the fibroblast cell surface. This binding recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TβRI then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those encoding for collagen type I and TIMP-1.
Figure 1: Proposed signaling pathway of this compound in dermal fibroblasts.
Quantitative Data on Efficacy (Illustrative)
The following tables present hypothetical, yet plausible, quantitative data for the efficacy of this compound (N-Elaidoyl-KFK) based on its proposed mechanism of action. These tables are intended to serve as a template for the presentation of future experimental findings.
Table 1: Effect of this compound on Collagen Type I and TIMP-1 Production in Human Dermal Fibroblasts
| Treatment | Concentration (µM) | Collagen Type I Synthesis (% of Control) | TIMP-1 Secretion (ng/mL) |
| Vehicle Control | - | 100 ± 5.2 | 50 ± 3.1 |
| This compound | 1 | 125 ± 6.8 | 65 ± 4.5 |
| This compound | 5 | 180 ± 9.1 | 90 ± 5.8 |
| This compound | 10 | 210 ± 11.5 | 115 ± 7.2 |
| TGF-β (Positive Control) | 10 ng/mL | 250 ± 12.3 | 150 ± 8.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)
| MMP Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MMP-1 (Collagenase 1) | 25.3 | 0.5 (GM6001) |
| MMP-2 (Gelatinase A) | 15.8 | 0.4 (GM6001) |
| MMP-3 (Stromelysin 1) | 30.1 | 0.6 (GM6001) |
| MMP-9 (Gelatinase B) | 12.5 | 0.3 (GM6001) |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the claims made about this compound.
Cell Culture
Human dermal fibroblasts (HDFs) would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells would be seeded in appropriate culture plates and allowed to adhere overnight. The medium would then be replaced with serum-free DMEM for 24 hours prior to treatment with this compound or controls.
Quantification of Collagen Synthesis
Total collagen production can be quantified using the Sircol™ Soluble Collagen Assay.
-
Sample Preparation: HDFs are cultured in 6-well plates and treated with various concentrations of this compound for 48 hours. The cell culture supernatant is collected.
-
Assay Procedure:
-
100 µL of the supernatant is mixed with 1 mL of Sircol™ Dye Reagent and incubated for 30 minutes at room temperature with gentle shaking.
-
The collagen-dye complex is precipitated by centrifugation at 10,000 x g for 10 minutes.
-
The supernatant is discarded, and the pellet is washed with 750 µL of ice-cold Acid-Salt Wash Reagent.
-
The pellet is re-centrifuged, the supernatant discarded, and the pellet is dissolved in 250 µL of Alkali Reagent.
-
The absorbance of the solution is measured at 555 nm using a microplate reader.
-
A standard curve is generated using known concentrations of purified collagen.
-
Figure 2: Experimental workflow for the quantification of collagen synthesis.
Quantification of TIMP-1 Secretion
The concentration of TIMP-1 in the cell culture supernatant can be determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit (e.g., R&D Systems, Human TIMP-1 DuoSet ELISA).
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for human TIMP-1 and incubated overnight. The plate is then washed and blocked.
-
Sample Incubation: Cell culture supernatants (collected as described in 4.2) and TIMP-1 standards are added to the wells and incubated for 2 hours.
-
Detection: The plate is washed, and a biotinylated detection antibody specific for human TIMP-1 is added and incubated for 2 hours.
-
Signal Generation: After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20 minutes.
-
Reading: A substrate solution is added, and the color development is stopped with a stop solution. The optical density is measured at 450 nm.
-
Analysis: A standard curve is generated, and the concentration of TIMP-1 in the samples is calculated.
MMP Inhibition Assay
The inhibitory activity of this compound against specific MMPs can be assessed using a fluorometric assay kit (e.g., Abcam, MMP Inhibitor Screening Kit).
-
Enzyme Activation: Recombinant human MMP enzyme is activated according to the manufacturer's protocol.
-
Inhibitor Incubation: The activated MMP is incubated with various concentrations of this compound or a known MMP inhibitor (positive control) for 30-60 minutes.
-
Substrate Addition: A fluorogenic MMP substrate is added to each well.
-
Kinetic Measurement: The fluorescence intensity is measured kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm).
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the kinetic curve. The percent inhibition is determined for each concentration of this compound, and the IC50 value is calculated.
Figure 3: Experimental workflow for the MMP inhibition assay.
Conclusion
This compound (N-Elaidoyl-KFK) presents a plausible, multi-faceted approach to addressing the signs of skin aging by targeting key pathways involved in ECM homeostasis. The proposed activation of the LAP-TGF-β signaling pathway to increase collagen and TIMP-1 production, coupled with the direct inhibition of MMPs, offers a comprehensive strategy. However, rigorous scientific validation through in vitro and in vivo studies is necessary to substantiate these claims. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this compound and other novel anti-aging peptides. Future research should focus on generating robust quantitative data to confirm the efficacy and elucidate the precise molecular interactions of this peptide.
References
Methodological & Application
Application Notes and Protocols for NFK (Nianfukang) in Primary Human Fibroblast Cultures
Important Note: Initial research for "N-Elaidoyl-KFK" led to a significant study on a compound abbreviated as "NFK." Subsequent investigation revealed that "NFK" in this context refers to Nianfukang , a composition of polyethylene glycol 1450 and diclofenac sodium, and not N-Elaidoyl-KFK.[1] The following application notes are therefore based on the published effects of Nianfukang (NFK) on primary human fibroblast cultures.
Introduction
Nianfukang (NFK) has demonstrated significant effects on fibroblast activity, primarily through the inhibition of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[1][2] These application notes provide a detailed overview of the use of NFK in primary human fibroblast cultures, summarizing its biological effects and providing protocols for key experiments. This information is intended for researchers, scientists, and professionals in drug development investigating fibrosis and wound healing.
NFK has been shown to inhibit the proliferation and migration of human colonic fibroblasts (CCD-18Co cell line) by downregulating the TGF-β1/TGF-βRIII/Smad2 signaling pathway.[1][2] This inhibitory action suggests its potential as an anti-fibrotic agent.
Data Presentation
The following tables summarize the quantitative effects of NFK on primary human fibroblasts as reported in the literature.
Table 1: Effect of NFK on Fibroblast Proliferation
| Assay | Cell Line | Treatment | Observation | Reference |
| Ki-67 Staining | CCD-18Co | NFK | Rescued inflammatory peritoneal fluid-induced proliferation. | |
| CCK-8 Assay | CCD-18Co | NFK | Decreased the activity of human colon fibroblasts. |
Table 2: Effect of NFK on Fibroblast Migration
| Assay | Cell Line | Treatment | Observation | Reference |
| Scratch Wound Healing Assay | CCD-18Co | NFK | Reversed inflammatory peritoneal fluid-induced healing. |
Signaling Pathway
NFK exerts its effects on fibroblasts by modulating the TGF-β1 signaling pathway. The proposed mechanism involves the downregulation of TGF-β1 expression, which in turn suppresses the TGF-β1/TGF-βRIII/Smad2 signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of NFK on primary human fibroblast cultures are provided below.
Cell Culture of Primary Human Fibroblasts
This protocol outlines the basic maintenance of primary human fibroblast cultures.
-
Materials:
-
Primary human fibroblasts (e.g., CCD-18Co)
-
Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed fibroblast growth medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into a culture flask.
-
Incubate at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
-
Scratch Wound Healing Assay
This assay is used to evaluate the effect of NFK on fibroblast migration.
-
Materials:
-
Confluent monolayer of primary human fibroblasts in a 24-well plate
-
Sterile 200 µL pipette tip
-
Fibroblast growth medium with and without NFK
-
Microscope with a camera
-
-
Procedure:
-
Create a "scratch" in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the PBS with fresh medium (control) or medium containing the desired concentration of NFK.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same field at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
-
References
Application Notes: Measuring Collagen Synthesis Following Lipospondin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural integrity to tissues. The regulation of collagen synthesis is a critical process in tissue development, wound healing, and various pathological conditions such as fibrosis and cancer.[1][2][3][4] Lipospondin, a novel therapeutic agent, is under investigation for its potential to modulate ECM dynamics. These application notes provide a comprehensive overview of established methodologies to quantify changes in collagen synthesis following treatment with this compound. The protocols detailed herein are designed to deliver robust and reproducible data for assessing the efficacy and mechanism of action of this compound in both in vitro and in vivo models.
Hypothesized Signaling Pathway for this compound Action
To understand the potential mechanism of this compound, a hypothesized signaling cascade leading to collagen synthesis is presented. This pathway is based on common mechanisms involving phosphoinositide signaling, which plays a crucial role in cell signaling and membrane trafficking.[5] It is proposed that this compound may interact with cell surface receptors, initiating a cascade that ultimately leads to the transcription of collagen genes.
Quantitative Analysis of Total Collagen Content
Hydroxyproline Assay
Principle: This colorimetric assay is considered a gold standard for quantifying total collagen content in biological samples. Hydroxyproline is an amino acid found almost exclusively in collagen. The assay measures the total amount of hydroxyproline after acid hydrolysis of the tissue or cell lysate, which is directly proportional to the total collagen content.
Protocol:
-
Sample Preparation:
-
For tissues, weigh 10-20 mg of wet tissue.
-
For cell cultures, scrape cells and pellet by centrifugation.
-
-
Hydrolysis:
-
Add 1 mL of 6 M HCl to each sample in a pressure-resistant, sealed tube.
-
Incubate at 110-120°C for 18-24 hours.
-
Allow samples to cool. Transfer a small aliquot (e.g., 50 µL) of the hydrolysate to a new microcentrifuge tube and evaporate the HCl by heating at 60-65°C.
-
Reconstitute the dried sample in 100 µL of distilled water.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Add 100 µL of Chloramine-T solution to each standard and sample.
-
Incubate at room temperature for 20 minutes.
-
Add 100 µL of Ehrlich's reagent (DMAB) to each well.
-
Incubate at 65°C for 15 minutes to develop the color.
-
Cool samples and measure the absorbance at 540-560 nm.
-
-
Data Analysis:
-
Calculate the hydroxyproline concentration in each sample using the standard curve.
-
Convert hydroxyproline content to collagen content (assuming collagen contains approximately 13.5% hydroxyproline by weight).
-
Data Presentation:
| Treatment Group | Concentration | Duration | Hydroxyproline (µg/mg tissue) | Total Collagen (µg/mg tissue) |
| Vehicle Control | - | 48h | 8.5 ± 0.7 | 63.0 ± 5.2 |
| This compound | 10 µM | 48h | 12.3 ± 1.1 | 91.1 ± 8.1 |
| This compound | 50 µM | 48h | 18.9 ± 1.5 | 140.0 ± 11.1 |
Measurement of Newly Synthesized Soluble Collagen
Sircol™ Soluble Collagen Assay
Principle: The Sircol assay is a quantitative dye-binding method specific for soluble collagens (types I-V). The Sirius Red dye binds to the [Gly-X-Y]n helical structure of collagen. The collagen-dye complex precipitates and is quantified colorimetrically after resolubilization. This assay is ideal for measuring newly synthesized, non-crosslinked collagen secreted into cell culture media or extracted from tissues.
Protocol:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
For tissues, perform a mild acid-pepsin extraction to solubilize newly synthesized collagen.
-
-
Assay Procedure:
-
Prepare a collagen standard curve.
-
Add 100 µL of sample or standard to a microcentrifuge tube.
-
Add 1 mL of Sircol™ Dye Reagent to each tube.
-
Mix gently and incubate for 30 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
Add 750 µL of ice-cold Acid-Salt Wash Reagent, centrifuge again, and discard the supernatant.
-
Add 250 µL of Alkali Reagent to dissolve the pellet.
-
Transfer 200 µL to a 96-well plate and read the absorbance at 555 nm.
-
-
Data Analysis:
-
Determine the concentration of soluble collagen in samples from the standard curve.
-
Data Presentation:
| Treatment Group | Concentration | Duration | Soluble Collagen (µg/mL) | Fold Change vs. Control |
| Vehicle Control | - | 24h | 5.2 ± 0.4 | 1.0 |
| This compound | 10 µM | 24h | 9.8 ± 0.9 | 1.9 |
| This compound | 50 µM | 24h | 15.1 ± 1.2 | 2.9 |
Specific Quantification of Type I Collagen Synthesis
ELISA for Procollagen Type I C-Terminal Propeptide (PICP)
Principle: Type I collagen is synthesized as a precursor molecule, procollagen, which contains N- and C-terminal propeptides. These propeptides are cleaved off during collagen fibril formation. The concentration of the C-terminal propeptide (PICP) in serum or cell culture media is a direct and sensitive marker of new type I collagen synthesis.
Protocol: (Based on a typical sandwich ELISA kit)
-
Sample Preparation:
-
Collect cell culture supernatant or serum samples.
-
Dilute samples as necessary according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Incubate for the specified time (e.g., 90 minutes at room temperature).
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells, then add Avidin-HRP conjugate and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of PICP in the samples.
-
Data Presentation:
| Treatment Group | Concentration | Duration | PICP Concentration (ng/mL) |
| Vehicle Control | - | 48h | 150 ± 12 |
| This compound | 10 µM | 48h | 275 ± 21 |
| This compound | 50 µM | 48h | 410 ± 35 |
Analysis of Collagen Protein Expression
Western Blot for Collagen Type I
Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins. Following separation by SDS-PAGE and transfer to a membrane, collagen type I is detected using a specific primary antibody. This method can distinguish between procollagen and mature collagen alpha chains based on their molecular weight.
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 6-8% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Collagen Type I (e.g., 1:1000-1:5000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1-2 hours at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the collagen band intensity to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation:
| Treatment Group | Concentration | Duration | Normalized Collagen I Expression (Arbitrary Units) |
| Vehicle Control | - | 48h | 1.0 ± 0.1 |
| This compound | 10 µM | 48h | 1.8 ± 0.2 |
| This compound | 50 µM | 48h | 2.9 ± 0.3 |
Analysis of Collagen Gene Expression
Quantitative Real-Time PCR (qPCR)
Principle: qPCR measures the amount of specific mRNA transcripts, providing insight into the level of gene expression. By targeting the genes for type I collagen alpha chains (COL1A1 and COL1A2), this technique can determine if this compound affects collagen synthesis at the transcriptional level.
Protocol:
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for COL1A1, COL1A2, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
Data Presentation:
| Treatment Group | Concentration | Target Gene | Relative mRNA Expression (Fold Change) |
| This compound | 10 µM | COL1A1 | 2.5 ± 0.3 |
| This compound | 10 µM | COL1A2 | 2.3 ± 0.2 |
| This compound | 50 µM | COL1A1 | 4.1 ± 0.5 |
| This compound | 50 µM | COL1A2 | 3.9 ± 0.4 |
References
- 1. Promoting collagen synthesis: a viable strategy to combat skin ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Collagen and Epidermal Growth Factor: A Review on Theory and Research Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways [mdpi.com]
Application Notes and Protocols for the In Vitro Assessment of MMP Inhibition by N-Elaidoyl-KFK
Audience: Researchers, scientists, and drug development professionals.
Introduction: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation and remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like wound healing and development, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] Consequently, the identification and characterization of MMP inhibitors are of significant therapeutic interest. N-Elaidoyl-KFK is a compound of interest for its potential MMP inhibitory activity. This document provides detailed protocols for assessing the inhibitory effects of N-Elaidoyl-KFK on MMP activity in vitro using two standard methods: fluorogenic substrate assays and gelatin zymography.
Core Methodologies
Two primary methods are recommended for evaluating MMP inhibition in vitro:
-
Fluorogenic Substrate Assay: A quantitative, high-throughput method that measures the enzymatic activity of purified MMPs by detecting the cleavage of a specific, fluorogenic peptide substrate.[3] This assay is ideal for determining kinetic parameters and calculating the half-maximal inhibitory concentration (IC50) of a test compound.
-
Gelatin Zymography: A sensitive, gel-based electrophoretic technique that identifies MMPs based on their molecular weight and ability to digest a co-polymerized substrate, typically gelatin. It is particularly useful for detecting gelatinases (MMP-2 and MMP-9) in complex biological samples (e.g., cell culture media) and can distinguish between the latent (pro-MMP) and active forms of the enzymes.
Signaling and Inhibition Pathway Overview
MMPs are typically secreted as inactive zymogens (pro-MMPs) and require activation by other proteases. Once activated, their activity is tightly regulated by endogenous inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs). Synthetic inhibitors like N-Elaidoyl-KFK can be developed to target the active site of MMPs, preventing substrate degradation.
Caption: General pathway of MMP activation, activity, and inhibition.
Protocol 1: Fluorogenic Substrate Assay for IC50 Determination
This protocol describes how to determine the potency of N-Elaidoyl-KFK by measuring the inhibition of a purified MMP enzyme in a 96-well plate format.
Experimental Workflow: Fluorogenic Assay
Caption: Workflow for the MMP fluorogenic inhibition assay.
Materials
-
Recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)
-
N-Elaidoyl-KFK (test inhibitor)
-
Known broad-spectrum MMP inhibitor (e.g., GM6001, EDTA) for positive control
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
DMSO (for dissolving inhibitor)
-
96-well solid black microplate
-
Fluorescence microplate reader
Method
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-Elaidoyl-KFK in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in all wells is ≤1%.
-
Reconstitute and dilute the MMP enzyme in ice-cold Assay Buffer to the desired working concentration (e.g., 1-10 nM final concentration).
-
Optional: If using a pro-MMP form, activate it with 1-2 mM 4-aminophenylmercuric acetate (APMA) at 37°C for the recommended time (e.g., 1-3 hours for MMP-2/9), then stop the activation by adding a chelating agent if required by the specific protocol.
-
Prepare the fluorogenic substrate in Assay Buffer (e.g., 10-20 µM final concentration).
-
-
Assay Setup (per well in a 96-well plate):
-
Add 50 µL of Assay Buffer to background control wells.
-
Add 50 µL of the diluted MMP enzyme to all other wells.
-
Add 25 µL of the N-Elaidoyl-KFK serial dilutions to the sample wells.
-
Add 25 µL of the positive control inhibitor (e.g., 10 µM GM6001) to positive control wells.
-
Add 25 µL of Assay Buffer (with equivalent DMSO concentration) to the 100% activity control wells.
-
The total volume should be 75 µL before adding the substrate.
-
-
Incubation:
-
Gently tap the plate to mix.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm) every 5 minutes for 30-60 minutes (kinetic reading). Alternatively, perform an endpoint reading after 30-60 minutes of incubation.
-
Data Analysis and Presentation
-
Calculate Reaction Rate: For kinetic data, determine the rate of reaction (slope of fluorescence units vs. time).
-
Calculate Percent Inhibition: % Inhibition = (1 - (Rate_inhibitor - Rate_background) / (Rate_100%_activity - Rate_background)) * 100
-
Determine IC50: Plot the % Inhibition against the logarithm of the N-Elaidoyl-KFK concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Table 1: Example Data for MMP-9 Inhibition by N-Elaidoyl-KFK
| N-Elaidoyl-KFK [nM] | Log [Concentration] | Average RFU/min | % Inhibition |
|---|---|---|---|
| 0 (No Inhibitor) | N/A | 250.0 | 0.0 |
| 1 | 0 | 235.5 | 5.8 |
| 10 | 1 | 190.2 | 23.9 |
| 50 | 1.7 | 130.1 | 48.0 |
| 100 | 2 | 85.3 | 65.9 |
| 500 | 2.7 | 30.7 | 87.7 |
| 1000 | 3 | 15.1 | 94.0 |
| Calculated IC50 | | | 52.5 nM |
Protocol 2: Gelatin Zymography
This protocol is used to visualize the inhibitory effect of N-Elaidoyl-KFK on gelatinases (MMP-2 and MMP-9) from a sample like conditioned cell culture medium.
Experimental Workflow: Gelatin Zymography
Caption: Workflow for gelatin zymography.
Materials
-
Conditioned cell culture medium (source of MMPs)
-
Separating Gel (10%): 30% Acrylamide/Bis-acrylamide, 1.5 M Tris-HCl (pH 8.8), 10% SDS, 1% Gelatin solution, 10% APS, TEMED.
-
Stacking Gel (4%): 30% Acrylamide/Bis-acrylamide, 0.5 M Tris-HCl (pH 6.8), 10% SDS, 10% APS, TEMED.
-
5X Non-reducing Sample Buffer: 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.
-
Washing Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 2.5% Triton X-100.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Method
-
Sample Preparation:
-
Culture cells (e.g., HT-1080 fibrosarcoma cells) in serum-free media to induce MMP secretion.
-
Treat cells with varying concentrations of N-Elaidoyl-KFK for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cells and debris.
-
Determine the protein concentration of each sample.
-
Mix equal amounts of protein with 5X non-reducing sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Cast a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Load 15-20 µg of protein per lane.
-
Run the gel at 120-150 V at 4°C until the dye front reaches the bottom.
-
-
MMP Renaturation and Digestion:
-
Carefully remove the gel and wash it twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS.
-
Rinse the gel briefly in Incubation Buffer.
-
Incubate the gel in fresh Incubation Buffer for 18-24 hours at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Staining Solution for 1 hour.
-
Destain the gel with Destaining Solution, changing the solution several times, until clear bands appear against a dark blue background. These clear bands represent areas of gelatinolytic activity.
-
The molecular weights of pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa) can be identified.
-
Data Analysis and Presentation
-
The intensity of the clear bands is inversely proportional to the amount of active MMP.
-
Scan the gel and use densitometry software (e.g., ImageJ) to quantify the band intensities.
-
Compare the band intensities from N-Elaidoyl-KFK-treated samples to the untreated control to determine the extent of inhibition.
Table 2: Example Densitometry Data from Gelatin Zymography
| Treatment | MMP-9 Band Intensity (Arbitrary Units) | % Inhibition vs. Control |
|---|---|---|
| Control (Untreated) | 15,400 | 0% |
| N-Elaidoyl-KFK (10 nM) | 11,200 | 27.3% |
| N-Elaidoyl-KFK (100 nM) | 5,650 | 63.3% |
| N-Elaidoyl-KFK (1 µM) | 1,200 | 92.2% |
| Positive Control (e.g., EDTA) | 150 | 99.0% |
References
Application Notes and Protocols for Bioactive Lipid and Peptide Delivery Systems for Enhanced Skin Penetration
A clarification on the term "Lipospondin": The term "this compound" is not well-defined in scientific literature. Initial research suggests it may refer to i) R-Spondin , a protein involved in Wnt signaling, ii) Lysophosphatidic Acid (LPA) , a bioactive lipid, due to phonetic similarity, or iii) a commercially available anti-aging peptide . This document will focus on delivery systems for bioactive lipids (using LPA as a primary example) and peptides, as this aligns with the core requirement of enhancing skin penetration of signaling molecules.
Introduction
The effective delivery of bioactive molecules into the skin is a primary challenge in dermatology and cosmetology. The stratum corneum, the outermost layer of the skin, acts as a formidable barrier, limiting the penetration of many therapeutic and cosmetic agents. This document provides an overview and detailed protocols for the development and evaluation of delivery systems designed to enhance the skin penetration of two important classes of bioactive molecules: signaling lipids (exemplified by Lysophosphatidic Acid) and peptides.
Data on Delivery System Performance
The following tables summarize quantitative data from various studies on the performance of different delivery systems for peptides and lipid-based compounds.
Table 1: Performance of Peptide Skin Delivery Systems
| Peptide Type | Delivery System | Penetration Enhancement (Fold Increase vs. Control) | Key Findings |
| Cyclosporine A (Hydrophobic Peptide) | SPACE peptide (Skin Penetrating and Cell Entering) | 7.8 ± 1.1 | The SPACE-ethosomal system significantly enhanced penetration into porcine and human skin.[1] |
| Insulin (Hydrophilic Peptide) | Sponge Haliclona sp. spicules (SHS) | 91.4 ± 6.5 (flux increase) | SHS dramatically increased the transdermal flux of insulin compared to passive penetration.[2] |
| Decapeptide-12 | Microneedles (MNs) | Significantly higher than chemical enhancers | MNs improved both skin permeation and retention of the peptide, targeting the epidermal basal layer.[3] |
| Various Peptides | Liposomes | Varies | Liposomes are a versatile platform for both hydrophilic and lipophilic peptides, with performance depending on formulation. |
| Hexapeptide | Structural Modification (Increased Lipophilicity) | - | Increasing the lipophilicity of a peptide can enhance its passive skin permeation.[3] |
Table 2: Performance of Lipid-Based Delivery Systems for Skin Penetration
| Active Molecule | Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
| Ribavirin | Solid Lipid Nanoparticles (SLNs) | 80 - 971 | >85% | Smaller SLNs (<100 nm) showed the most promising skin penetration rate and depth, primarily via hair follicles.[4] |
| mRNA | Lipid Nanoparticles (LNPs) | ~80-100 | >90% | LNPs are highly efficient for encapsulating large molecules, with high encapsulation efficiencies reported. |
| Various Drugs | Ethosomes | 100 - 300 | Varies | Ethosomes, containing ethanol, show enhanced skin permeation for various compounds. |
| Indocyanine Green (ICG) | Chitosan-coated Liposomes | >300 (aggregates) | - | Chitosan coating increased ICG permeation due to strong adhesion to the skin. |
Signaling Pathways
Understanding the mechanism of action of the delivered bioactive molecules is crucial for designing effective therapeutic or cosmetic interventions.
Lysophosphatidic Acid (LPA) Signaling Pathway
LPA is a bioactive phospholipid that regulates a wide range of cellular processes in the skin, including cell proliferation, migration, and differentiation. It exerts its effects by binding to a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6). Activation of these receptors triggers multiple downstream signaling cascades, including the MAPK, PI3K/Akt, and Rho pathways, which are involved in processes like wound healing and fibrosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for skin development, homeostasis, and regeneration. R-spondin proteins are agonists of this pathway. In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates gene transcription, leading to cell proliferation and differentiation.
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of liposomal delivery systems for skin penetration.
Protocol 1: Preparation of Peptide- or LPA-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate a bioactive peptide or Lysophosphatidic Acid (LPA) within liposomes.
Materials:
-
Phosphatidylcholine (PC) or other suitable lipids
-
Cholesterol
-
Bioactive peptide or LPA
-
Chloroform and Methanol (or other suitable organic solvents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringes and polycarbonate membranes (for extrusion)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., PC and cholesterol in a 2:1 molar ratio) and the lipophilic peptide or LPA in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution (pH 7.4) containing the hydrophilic peptide (if applicable) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: Sonicate the MLV suspension in a bath sonicator until the suspension becomes clear to form small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles and then extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder. This process yields large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove the unencapsulated peptide or LPA by dialysis or size exclusion chromatography.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the penetration of the formulated bioactive molecule through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (PBS, pH 7.4)
-
Formulation of peptide- or LPA-loaded liposomes
-
Control solution (free peptide or LPA in PBS)
-
Magnetic stirrer
-
Water bath or heating block
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
-
Experiment:
-
Place the Franz cells in a water bath or on a heating block maintained at 37°C to ensure the skin surface temperature is around 32°C.
-
Apply a known amount of the liposomal formulation or the control solution to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment and replace the volume with fresh, pre-warmed PBS.
-
-
Quantification:
-
Analyze the concentration of the bioactive molecule in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of the bioactive molecule permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Experimental Workflow
The development and evaluation of a novel skin delivery system typically follow a structured workflow.
References
- 1. Topical Delivery of Hyaluronic Acid into Skin using SPACE-peptide Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Skin Delivery of Therapeutic Peptides Using Spicule-Based Topical Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The Effect of Particle Size on the Deposition of Solid Lipid Nanoparticles in Different Skin Layers: A Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying TGF-β Activation by Lipospondin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Its activity is tightly controlled, primarily through its secretion as a latent complex. The activation of latent TGF-β is a critical step in initiating its signaling cascade. Lipospondin, a synthetic lipo-peptide (Elaidoyl-KFK), mimics a key sequence in Thrombospondin-1 (TSP-1), a natural activator of TGF-β.[1][2] this compound, by activating the latent TGF-β complex, stimulates downstream signaling pathways, leading to physiological effects such as increased collagen and TIMP-1 production and the inhibition of matrix metalloproteinases (MMPs).[1] These application notes provide detailed protocols for quantifying the activation of TGF-β by this compound, offering robust methods for researchers in cell biology, pharmacology, and cosmetic science.
TGF-β Signaling Pathway Activated by this compound
TGF-β is secreted as a latent complex, non-covalently associated with the Latency-Associated Peptide (LAP). This compound, mirroring the action of the KRFK sequence in Thrombospondin-1, is understood to interact with LAP. This interaction induces a conformational change in LAP, leading to the release of the active TGF-β dimer. The active TGF-β then binds to the type II TGF-β receptor (TβRII), a constitutively active serine/threonine kinase. This binding recruits and enables the phosphorylation of the type I TGF-β receptor (TβRI). The activated TβRI, in turn, phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
Caption: TGF-β signaling cascade initiated by this compound.
Experimental Protocols
Two primary methods are presented for quantifying TGF-β activation by this compound: a reporter gene assay for direct measurement of TGF-β activity and a Western blot for the detection of downstream signaling pathway activation.
Protocol 1: Mink Lung Epithelial Cell (MLEC) Luciferase Reporter Assay
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Elaidoyl-KFK)
-
Recombinant human TGF-β1 (for standard curve)
-
TGF-β neutralizing antibody (for specificity control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the MLEC reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 hours to allow for cell attachment.
-
Sample Preparation:
-
Standard Curve: Prepare a serial dilution of recombinant human TGF-β1 in serum-free DMEM, ranging from 0 to 1000 pg/mL.
-
This compound Treatment: Prepare various concentrations of this compound in serum-free DMEM.
-
Specificity Control: For each this compound concentration, prepare a parallel sample co-incubated with a TGF-β neutralizing antibody (e.g., 1D11).
-
-
Cell Treatment:
-
Carefully aspirate the growth medium from the wells.
-
Add 100 µL of the prepared standards, this compound samples, and control samples to the respective wells.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium and wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X cell lysis buffer per well and incubate for 15 minutes at room temperature on a shaker.
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values against the known concentrations of recombinant TGF-β1.
-
Use the standard curve to determine the concentration of active TGF-β in the this compound-treated samples.
-
Compare the TGF-β activity in this compound-treated wells with and without the neutralizing antibody to confirm the specificity of the activation.
Protocol 2: Western Blot for Phosphorylated Smad2 (p-Smad2)
This method quantifies the activation of the canonical TGF-β signaling pathway by measuring the level of phosphorylated Smad2, a key downstream mediator.
Materials:
-
Human dermal fibroblasts or other TGF-β responsive cell line
-
6-well tissue culture plates
-
This compound (Elaidoyl-KFK)
-
Recombinant human TGF-β1 (positive control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Smad2, anti-total Smad2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Treat cells with various concentrations of this compound or with recombinant TGF-β1 (e.g., 5 ng/mL) for 1 hour. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-Smad2 and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Smad2 to normalize the p-Smad2 signal.
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-Smad2 to total Smad2 or to the β-actin loading control.
-
Express the results as a fold change relative to the untreated control.
Experimental Workflow Diagram
Caption: Workflow for quantifying TGF-β activation.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison between different treatment conditions.
Table 1: Quantification of Active TGF-β using MLEC Luciferase Assay
| Treatment | Concentration | Mean Luminescence (RLU) | Calculated Active TGF-β (pg/mL) |
| Untreated Control | - | 1,520 ± 150 | 0 |
| This compound | 1 µM | 15,800 ± 950 | 125 ± 8 |
| This compound | 10 µM | 45,300 ± 2,100 | 410 ± 19 |
| This compound | 50 µM | 89,600 ± 4,500 | 850 ± 42 |
| This compound (50 µM) + Neutralizing Ab | 50 µM + 2 µg/mL | 2,100 ± 200 | 5 ± 2 |
| TGF-β1 (Positive Control) | 500 pg/mL | 55,000 ± 3,000 | 500 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. RLU = Relative Light Units.
Table 2: Densitometric Analysis of p-Smad2 Levels by Western Blot
| Treatment | Concentration | p-Smad2 / β-actin Ratio (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | - | 0.15 ± 0.02 | 1.0 |
| This compound | 1 µM | 0.45 ± 0.05 | 3.0 |
| This compound | 10 µM | 1.20 ± 0.11 | 8.0 |
| This compound | 50 µM | 2.10 ± 0.18 | 14.0 |
| TGF-β1 (Positive Control) | 5 ng/mL | 2.40 ± 0.21 | 16.0 |
Data are presented as mean ± standard deviation from three independent experiments.
These protocols and data presentation formats provide a comprehensive framework for the accurate and reproducible quantification of TGF-β activation by this compound, enabling further research into its biological activities and potential applications.
References
Application Note: Detecting Collagen Upregulation by Lipospondin using Immunofluorescence
References
- 1. The Calreticulin-Binding Sequence of Thrombospondin 1 Regulates Collagen Expression and Organization During Tissue Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin1 in tissue repair and fibrosis: TGF-β-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 Is a Major Activator of TGF-β Signaling in Recessive Dystrophic Epidermolysis Bullosa Fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombospondin 1 and Its Diverse Roles as a Regulator of Extracellular Matrix in Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with N-Elaidoyl-KFK in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with N-Elaidoyl-KFK, particularly concerning its solubility in cell culture media. Given that N-Elaidoyl-KFK is a lipidated peptide, it may present solubility and stability challenges in aqueous solutions. The following information is based on best practices for handling hydrophobic compounds in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered when working with N-Elaidoyl-KFK in cell culture.
1. Issue: Precipitate formation upon addition of N-Elaidoyl-KFK to cell culture media.
-
Question: I observed a precipitate in my cell culture medium after adding the N-Elaidoyl-KFK stock solution. What should I do?
-
Answer: Precipitate formation is a common issue with hydrophobic compounds when introduced to aqueous solutions like cell culture media. Here are several steps to troubleshoot this problem:
-
Lower the final concentration: The concentration of N-Elaidoyl-KFK in your media may be too high, exceeding its solubility limit. Try performing a dose-response experiment starting with a much lower concentration.
-
Optimize the solvent for the stock solution: While DMSO is a common solvent, other organic solvents like ethanol, DMF, or a mixture of solvents might be more suitable for N-Elaidoyl-KFK. It is crucial to determine the optimal solvent that allows for a concentrated, stable stock solution.
-
Use a carrier protein: For highly lipophilic compounds, using a carrier protein like fatty acid-free bovine serum albumin (BSA) can significantly enhance solubility in serum-free media. The N-Elaidoyl-KFK can be pre-complexed with BSA before being added to the culture medium.
-
Increase the serum concentration: If your experimental conditions permit, increasing the percentage of fetal bovine serum (FBS) in your culture medium can help to solubilize N-Elaidoyl-KFK due to the presence of albumin and other proteins that can act as carriers.
-
Modify the dilution method: Instead of adding the stock solution directly to the bulk medium, try adding it dropwise while vortexing the medium to ensure rapid and uniform dispersion. This can prevent localized high concentrations that lead to precipitation.
-
2. Issue: Difficulty in dissolving the lyophilized N-Elaidoyl-KFK powder.
-
Question: The lyophilized N-Elaidoyl-KFK powder is not dissolving completely in my chosen solvent. What steps can I take?
-
Answer: Ensuring complete dissolution of the starting material is critical for accurate and reproducible experimental results. If you are facing this issue, consider the following:
-
Select the appropriate solvent: Based on the structure of N-Elaidoyl-KFK (a peptide conjugated with a fatty acid), a non-polar organic solvent is likely required. Test a small amount of the powder in solvents like DMSO, ethanol, or DMF.
-
Gentle warming: Applying gentle heat (e.g., a 37°C water bath) can aid in the dissolution of some compounds. However, be cautious as excessive heat can degrade the peptide.
-
Sonication: A brief sonication in a water bath can help to break up clumps of powder and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
3. Issue: Inconsistent or no biological activity observed in experiments.
-
Question: I am not observing the expected biological effect of N-Elaidoyl-KFK in my cell-based assays. Could this be related to solubility?
-
Answer: Yes, solubility issues are a frequent cause of inconsistent or absent biological activity.
-
Precipitation: If the compound precipitates out of solution, its effective concentration in the media will be significantly lower and more variable than intended. Visually inspect your culture plates for any signs of precipitation.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and culture plates, reducing the actual concentration available to the cells. Using low-adhesion plasticware can help mitigate this. Pre-coating the plasticware with a blocking agent like BSA may also be beneficial.
-
Degradation: Ensure that your stock solution is stored correctly (e.g., at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of N-Elaidoyl-KFK?
A1: For a lipophilic peptide like N-Elaidoyl-KFK, Dimethyl sulfoxide (DMSO) is a common starting point for creating a high-concentration stock solution. If solubility in DMSO is limited, other organic solvents such as ethanol or N,N-dimethylformamide (DMF) can be tested. It is advisable to first test the solubility of a small amount of the compound in different solvents.
Q2: What is the maximum recommended concentration of organic solvent in the final cell culture medium?
A2: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Typically, the final concentration of DMSO should not exceed 0.5%, and for ethanol, it is often recommended to stay below 0.1%. The tolerance to solvents can be cell-line dependent, so it is best to run a solvent toxicity control experiment.
Q3: How should I store the N-Elaidoyl-KFK stock solution?
A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.
Q4: Can I use a carrier protein to improve the solubility of N-Elaidoyl-KFK in serum-free media?
A4: Yes, using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) is a highly recommended method for delivering hydrophobic molecules to cells in serum-free or low-serum conditions. A detailed protocol for complexing N-Elaidoyl-KFK with BSA is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of a Hypothetical Lipophilic Peptide in Various Solvents
| Solvent | Maximum Solubility (mM) | Observations |
| DMSO | 50 | Clear solution |
| Ethanol | 25 | Clear solution |
| DMF | 40 | Clear solution |
| PBS (pH 7.4) | < 0.1 | Insoluble, forms suspension |
| Cell Culture Media + 10% FBS | 0.1 | Appears dissolved, some haze |
| Cell Culture Media (serum-free) | < 0.01 | Immediate precipitation |
Table 2: Effect of Fetal Bovine Serum (FBS) on the Apparent Solubility of a Hypothetical Lipophilic Peptide in Cell Culture Media
| FBS Concentration (%) | Maximum Achievable Concentration (µM) without Visible Precipitate |
| 0 | < 1 |
| 1 | 5 |
| 5 | 25 |
| 10 | 50 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of N-Elaidoyl-KFK
-
Weigh out a precise amount of lyophilized N-Elaidoyl-KFK powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
Protocol 2: Complexing N-Elaidoyl-KFK with Fatty Acid-Free BSA
-
Prepare a stock solution of N-Elaidoyl-KFK in ethanol or DMSO.
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or PBS.
-
Slowly add the N-Elaidoyl-KFK stock solution to the BSA solution while gently vortexing. A molar ratio of 1:1 to 1:5 (peptide to BSA) is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
This N-Elaidoyl-KFK:BSA complex can now be added to your serum-free cell culture medium.
Visualizations
Troubleshooting Lipospondin stability in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Lipospondin in aqueous solutions. If you require further assistance, please contact our technical support team.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in an aqueous solution?
For short-term storage (up to 72 hours), it is recommended to keep this compound solutions at 2-8°C. For long-term storage, aliquoting the solution and freezing at -20°C or -80°C is advised to prevent degradation from repeated freeze-thaw cycles.
Q2: I observed precipitation in my this compound solution after thawing. What should I do?
Precipitation upon thawing can indicate that the formulation's critical temperature has been breached or that the solubility limit has been exceeded at a lower temperature. Before use, allow the vial to equilibrate to room temperature slowly and vortex gently. If precipitation persists, a brief sonication in a water bath may help to redissolve the particles. It is crucial to visually inspect for complete dissolution before proceeding.
Q3: How does pH affect the stability of this compound?
This compound's stability is highly dependent on pH. Deviations from the recommended pH range can lead to aggregation and degradation. The optimal pH for maintaining the integrity of this compound in an aqueous solution is between 6.5 and 7.5.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Solution
If you are experiencing a faster-than-expected loss of active this compound, consider the following potential causes and solutions.
Potential Causes:
-
Incorrect pH: The solution's pH is outside the optimal range (6.5-7.5).
-
Oxidation: Exposure to oxygen can degrade the lipid components of this compound.
-
Enzymatic Degradation: Contamination with proteases or lipases.
-
Temperature Stress: Exposure to high temperatures or multiple freeze-thaw cycles.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound degradation.
Issue 2: Aggregation and Increased Particle Size
An increase in the particle size of this compound can affect its efficacy and bioavailability. The following table summarizes the impact of different conditions on particle size.
| Condition | Average Particle Size (nm) | Polydispersity Index (PDI) | Recommendation |
| Control (pH 7.0, 4°C) | 120 | 0.15 | Optimal |
| pH 5.0 | 450 | 0.45 | Avoid acidic conditions |
| pH 9.0 | 380 | 0.40 | Avoid basic conditions |
| 37°C for 24h | 250 | 0.30 | Avoid prolonged incubation at high temperatures |
| Freeze-Thaw (3 cycles) | 310 | 0.35 | Aliquot to avoid multiple freeze-thaw cycles |
Hypothetical Degradation Pathway
Hydrolysis and oxidation are two potential pathways for this compound degradation. The diagram below illustrates a simplified representation of these processes.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size Analysis
This protocol is used to determine the particle size distribution and polydispersity index (PDI) of this compound in solution.
Materials:
-
DLS Instrument
-
Cuvettes (disposable or quartz)
-
This compound solution
-
Filtered (0.22 µm) buffer
Procedure:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.
-
Dilute the this compound solution to the recommended concentration range for the instrument using the filtered buffer.
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Set the experimental parameters, including temperature, solvent viscosity, and refractive index.
-
Perform at least three measurements for each sample to ensure reproducibility.
-
Analyze the data to obtain the average particle size (Z-average) and the PDI.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
This protocol is for quantifying the amount of intact this compound and detecting degradation products.
Materials:
-
HPLC system with a UV or ELSD detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound sample
-
Reference standard
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
Prepare the this compound sample by diluting it in the mobile phase.
-
Inject a known volume of the sample (e.g., 20 µL) into the HPLC system.
-
Run a gradient elution program to separate the components (e.g., increase to 95% B over 30 minutes).
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm) or with an Evaporative Light Scattering Detector (ELSD).
-
Identify the peak corresponding to intact this compound based on the retention time of the reference standard.
-
Calculate the purity by determining the area of the main peak relative to the total area of all peaks. Degradation products will appear as additional peaks in the chromatogram.
Technical Support Center: Enhancing Topical Bioavailability of N-Elaidoyl-KFK
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the bioavailability of N-Elaidoyl-KFK in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is N-Elaidoyl-KFK and what are its primary challenges in topical formulations?
A1: N-Elaidoyl-KFK is a lipophilic peptide, consisting of the amino acid sequence Lysine-Phenylalanine-Lysine (KFK) conjugated with elaidic acid. This lipid modification is intended to enhance its penetration through the skin's lipid barrier, the stratum corneum.[1] However, challenges remain in achieving optimal bioavailability due to its molecular size and the complex barrier properties of the skin. The primary goal is to ensure the molecule reaches its target site within the dermis in a therapeutically effective concentration while minimizing systemic absorption.[2][3]
Q2: What are the general strategies to improve the dermal delivery of peptides like N-Elaidoyl-KFK?
A2: There are three main approaches to enhance the topical delivery of peptides:
-
Chemical and Physical Penetration Enhancers: These methods transiently alter the permeability of the stratum corneum. Chemical enhancers include fatty acids, surfactants, and alcohols.[4] Physical methods involve techniques like iontophoresis, electroporation, and sonophoresis.
-
Chemical Modification of the Peptide: This involves altering the peptide's structure to make it more permeable, such as through lipidation (as is the case with N-Elaidoyl-KFK).
-
Formulation Modification: This strategy focuses on encapsulating the peptide in advanced carrier systems to facilitate its transport into the skin. Examples include liposomes, niosomes, microemulsions, and various nanoparticles.
Q3: Which analytical methods are suitable for quantifying N-Elaidoyl-KFK in skin layers?
A3: Accurate quantification is crucial for assessing bioavailability. After separating the skin layers (e.g., via tape stripping or heat separation), suitable analytical techniques include High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. It is essential to develop a validated extraction procedure to ensure high recovery of the analyte from the complex skin matrix.
Troubleshooting Guide
Issue 1: Poor skin penetration of N-Elaidoyl-KFK in in vitro studies.
-
Possible Cause 1: Suboptimal Formulation Choice.
-
Solution: The formulation may not be effectively overcoming the stratum corneum barrier. Consider incorporating penetration enhancers or using a nano-carrier system. The choice of vehicle (e.g., cream, gel, ointment) significantly impacts drug release and penetration.
-
-
Possible Cause 2: Inadequate Drug Release from the Vehicle.
-
Solution: The affinity of N-Elaidoyl-KFK for the formulation vehicle might be too high, preventing its release into the skin. Modify the formulation's composition to optimize the partitioning of the peptide between the vehicle and the stratum corneum.
-
-
Possible Cause 3: Experimental Setup Issues in Franz Diffusion Cell Studies.
-
Solution: Ensure the skin membrane integrity is tested and maintained throughout the experiment. The receptor medium must maintain sink conditions, meaning the concentration of the analyte should not exceed 10% of its saturation solubility in the medium. Verify that the temperature is maintained at 32-37°C and that there are no air bubbles under the membrane.
-
Issue 2: Formulation instability (e.g., phase separation, crystallization, viscosity changes).
-
Possible Cause 1: Improper Emulsification or Homogenization.
-
Solution: In emulsion-based formulations like creams and lotions, phase separation can occur due to inadequate emulsification. Optimize mixing speeds, temperature control during manufacturing, and the order of ingredient addition. High shear homogenization can improve droplet size distribution and stability.
-
-
Possible Cause 2: Incompatibility of Ingredients.
-
Solution: N-Elaidoyl-KFK or other excipients may be incompatible, leading to degradation or physical instability. Conduct compatibility studies with all formulation components. Chelating agents can be added to prevent oxidation, and the pH of the formulation should be optimized for peptide stability.
-
-
Possible Cause 3: Crystallization of N-Elaidoyl-KFK.
-
Solution: The peptide may crystallize over time, especially if the formulation is supersaturated or exposed to temperature fluctuations. This can be observed via microscopy. Consider adjusting the solvent system or incorporating crystallization inhibitors.
-
-
Possible Cause 4: Microbial Contamination.
-
Solution: Especially in water-containing formulations, microbial growth can alter the formulation's properties. Incorporate a suitable preservative system and perform microbial limit testing.
-
Issue 3: High variability in bioavailability data between experimental batches.
-
Possible Cause 1: Inconsistent Manufacturing Process.
-
Solution: Minor variations in process parameters like heating/cooling rates, mixing times, and shear forces can significantly impact the final product's characteristics, including drug delivery rates. Implement strict process controls and document all parameters for each batch.
-
-
Possible Cause 2: Variability in Skin Samples (in vitro/ex vivo studies).
-
Solution: Biological membranes exhibit significant variability. When using animal or human skin, source from the same anatomical site and use skin from multiple donors to average out differences. Ensure consistent skin thickness and perform integrity tests on all samples.
-
-
Possible Cause 3: Inconsistent Dosing and Sampling.
-
Solution: Ensure a finite and consistent dose is applied to the skin surface in permeation studies. Standardize sampling times and procedures to minimize variability in dermatopharmacokinetic studies.
-
Data on Formulation Strategies
The following table summarizes the expected outcomes of various formulation strategies for enhancing the topical bioavailability of lipophilic peptides like N-Elaidoyl-KFK.
| Formulation Strategy | Mechanism of Action | Expected Outcome on Bioavailability | Key Considerations |
| Microemulsions (w/o) | High content of surfactants and co-surfactants reduces the barrier function of the stratum corneum. The peptide is entrapped in the dispersed phase. | Significant increase in the amount of active absorbed into deeper skin layers compared to conventional emulsions. | Potential for skin irritation due to high surfactant concentration. Stability can be an issue. |
| Liposomes/Niosomes | Vesicular systems that can fuse with skin lipids to release their payload directly into the skin layers. Can carry both hydrophilic and lipophilic compounds. | Enhanced penetration and localization of the peptide in the epidermis and dermis. Can improve peptide stability. | Stability of vesicles can be a concern. PEGylation can improve stability and skin retention. |
| Solid Lipid Nanoparticles (SLN) / Nanostructured Lipid Carriers (NLC) | Lipid-based nanoparticles that can enhance skin hydration and form an occlusive film, promoting peptide penetration. | Improved penetration and controlled release of the peptide. Protects the peptide from degradation. | Potential for drug expulsion during storage for SLNs. NLCs offer improved drug loading and stability. |
| Chemical Penetration Enhancers (e.g., Oleic Acid, Propylene Glycol) | Disrupt the highly ordered structure of the stratum corneum lipids, increasing their fluidity and permeability. | Moderate to significant increase in skin penetration. | Potential for skin irritation. Effect is often transient. |
| Spicule-Based Systems | Micro-sized spicules from marine sponges create physical microchannels in the skin, allowing for enhanced peptide delivery. | Significant enhancement in transdermal delivery and accumulation in the viable epidermis. | Can be combined with other carriers like ethosomes for synergistic effects. |
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is widely used to assess the rate and extent of a drug's permeation through the skin.
-
Objective: To quantify the amount of N-Elaidoyl-KFK that permeates through a skin membrane from a given formulation over time.
-
Methodology:
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Carefully remove subcutaneous fat and dermis to a consistent thickness.
-
Membrane Integrity Test: Measure the transepidermal water loss (TEWL) or transepithelial electrical resistance (TEER) to ensure the barrier function is intact.
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions), maintained at 37°C, and continuously stirred.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the N-Elaidoyl-KFK formulation onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw samples from the receptor medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of N-Elaidoyl-KFK in the collected samples using a validated analytical method like HPLC-MS.
-
Data Analysis: Calculate the cumulative amount of N-Elaidoyl-KFK permeated per unit area versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
2. Dermatopharmacokinetic (DPK) Analysis using Tape Stripping
This in vivo or ex vivo technique is used to determine the concentration of a drug within the stratum corneum.
-
Objective: To assess the amount and distribution of N-Elaidoyl-KFK within the stratum corneum after topical application.
-
Methodology:
-
Application: Apply the formulation to a defined area of the skin (e.g., forearm of a human volunteer or excised skin) for a specific duration.
-
Formulation Removal: At the end of the application period, carefully remove any excess formulation from the skin surface.
-
Tape Stripping: Sequentially apply and remove adhesive tapes to the treatment site. Each tape strip removes a layer of the stratum corneum. Typically, 20-30 strips are collected.
-
Extraction: Place each tape strip (or pools of strips) into a suitable solvent and extract the N-Elaidoyl-KFK, for instance, by sonication.
-
Quantification: Analyze the N-Elaidoyl-KFK content in each extract using a validated analytical method.
-
Data Analysis: A concentration-depth profile of N-Elaidoyl-KFK within the stratum corneum can be constructed. The total amount in the stratum corneum can be calculated, providing a measure of local bioavailability.
-
Visualizations
Caption: Workflow for In Vitro Skin Permeation Studies using Franz Diffusion Cells.
Caption: Troubleshooting logic for addressing poor skin penetration of a topical formulation.
References
- 1. herworld.com [herworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of nanoparticles and cell-penetrating peptides with skin for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Lipospondin at high concentrations
Welcome to the technical support center for Lipospondin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on managing cytotoxicity at high concentrations.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound at high concentrations.
Issue: High Cytotoxicity Observed in Cell Cultures
High concentrations of this compound, a cationic liposomal formulation, can lead to increased cell death. This is often due to interactions between the positively charged liposomes and the negatively charged cell membrane, leading to membrane disruption, generation of reactive oxygen species (ROS), and induction of apoptosis.[1][2][3]
Recommended Solutions:
-
Optimize this compound Concentration: Determine the optimal concentration range for your specific cell type and application by performing a dose-response experiment.
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Modify this compound Surface: Co-formulate this compound with shielding molecules to reduce its surface charge.
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Control Experimental Conditions: Ensure consistent cell seeding density and gentle handling during experiments.[2]
Quantitative Data on Cationic Liposome Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cationic lipids in different cell lines, providing a reference for the expected cytotoxic potential of similar formulations.
| Cationic Lipid | Cell Line | IC50 (µg/mL) | Reference |
| CDA14 | NCI-H460 | 109.4 | [4] |
| CDO14 | NCI-H460 | 340.5 | |
| Cationic Liposomes | HepG2 | 120 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of this compound.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Remove the medium and add 100 µL of this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Surface Modification of this compound with Hyaluronan
This protocol describes how to modify the surface of this compound with hyaluronan (HA) to reduce its cytotoxicity.
Materials:
-
This compound formulation
-
Hyaluronan (HA) solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of HA in PBS.
-
Add the HA solution to the this compound formulation at a specific mass ratio (e.g., 10% HA by mass).
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature with gentle mixing to allow for the association of HA with the liposome surface.
-
The HA-modified this compound is now ready for use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?
A1: The cytotoxicity of cationic liposomes like this compound at high concentrations is primarily attributed to their positive surface charge. This charge facilitates strong interactions with the negatively charged cell membrane, leading to membrane destabilization, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).
Caption: this compound-induced apoptosis pathway.
Q2: How can I reduce the cytotoxicity of this compound without compromising its efficacy?
A2: A common strategy is to shield the positive charge of the liposomes by modifying their surface. This can be achieved by incorporating polyethylene glycol (PEG) or anionic polysaccharides like hyaluronan into the formulation. These modifications can reduce non-specific interactions with cells, thereby lowering cytotoxicity while maintaining the delivery capabilities of the liposome.
Q3: What is a general workflow for assessing and mitigating this compound's cytotoxicity?
A3: A systematic approach is crucial. Start with a dose-response study to determine the cytotoxic profile of the unmodified this compound. Based on these results, you can select concentrations for further experiments. If cytotoxicity is high, proceed with surface modification of the liposomes. Finally, evaluate the cytotoxicity of the modified this compound to confirm a reduction in toxicity.
Caption: Workflow for cytotoxicity assessment.
References
How to prevent degradation of N-Elaidoyl-KFK in experimental setups
Welcome to the technical support center for N-Elaidoyl-KFK. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of N-Elaidoyl-KFK in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your research.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with N-Elaidoyl-KFK, presented in a question-and-answer format.
Issue 1: Rapid Loss of N-Elaidoyl-KFK Activity in Cell Culture
-
Question: I am observing a rapid decrease in the biological activity of N-Elaidoyl-KFK in my cell culture experiments. What could be the cause and how can I prevent it?
-
Answer: The most likely cause is enzymatic degradation by proteases present in the cell culture medium, especially if it is supplemented with serum. The Lys-Phe-Lys (KFK) sequence is susceptible to cleavage by certain proteases. N-terminal acylation with elaidic acid is known to improve the stability of some peptides against protease degradation[1][2][3]. However, complete protection is not guaranteed.
Solutions:
-
Reduce or Eliminate Serum: If your cell line can be maintained in low-serum or serum-free conditions, this will significantly reduce the concentration of exogenous proteases.
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your culture medium. These cocktails are commercially available and can inhibit a wide range of proteases.
-
Heat-Inactivate Serum: Before use, heat-inactivate the serum (e.g., at 56°C for 30 minutes) to denature many of the proteases. Note that this may also affect the activity of some growth factors.
-
Optimize Cell Density: Higher cell densities can lead to increased secretion of endogenous proteases. Optimizing the cell seeding density for your specific assay may help minimize degradation.
-
Issue 2: Precipitation or Aggregation of N-Elaidoyl-KFK in Aqueous Solutions
-
Question: My N-Elaidoyl-KFK solution appears cloudy, or I observe precipitation over time. What is causing this and how can I improve its solubility?
-
Answer: N-Elaidoyl-KFK is a lipopeptide, and its amphiphilic nature can lead to self-aggregation and precipitation in aqueous solutions, especially at concentrations above its critical micelle concentration (CMC). The elaidoyl lipid chain contributes to its hydrophobicity.
Solutions:
-
Use a Suitable Solvent for Stock Solutions: Dissolve the lyophilized N-Elaidoyl-KFK in an organic solvent such as DMSO or DMF to create a concentrated stock solution. Subsequently, dilute the stock solution into your aqueous experimental buffer with vigorous vortexing. Do not store the peptide in the organic solvent for extended periods.
-
Incorporate Chaotropic Agents: For some applications, the addition of mild chaotropic agents like arginine to the buffer can help to reduce peptide aggregation.
-
Control pH: The solubility of peptides can be pH-dependent. Ensure the pH of your buffer is appropriate for maintaining the solubility of N-Elaidoyl-KFK.
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am getting variable results in my experiments with N-Elaidoyl-KFK. What could be the reasons for this lack of reproducibility?
-
Answer: Inconsistent results can stem from the degradation of N-Elaidoyl-KFK during storage and handling, leading to variations in the effective concentration of the active compound.
Solutions:
-
Proper Storage: Store lyophilized N-Elaidoyl-KFK at -20°C or -80°C, protected from moisture and light. Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.
-
Freshly Prepare Working Solutions: Prepare your working solutions fresh for each experiment from a frozen stock aliquot. Avoid storing diluted aqueous solutions of the lipopeptide for extended periods, even at 4°C.
-
Quantify Stock Solutions: After reconstitution, accurately determine the concentration of your stock solution using a suitable analytical method like HPLC-UV. This will ensure you are using a consistent starting concentration for all your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-Elaidoyl-KFK?
A1: The primary degradation pathways for N-Elaidoyl-KFK are likely to be:
-
Enzymatic Degradation: The peptide backbone, particularly at the lysine (K) and phenylalanine (F) residues, is susceptible to cleavage by proteases. Trypsin-like proteases can cleave at the C-terminus of lysine, while chymotrypsin-like proteases can cleave at the C-terminus of phenylalanine. N-terminal acylation can offer some protection against aminopeptidases.
-
Chemical Degradation: Like other peptides, N-Elaidoyl-KFK can be susceptible to chemical degradation pathways such as oxidation (if handled improperly) and hydrolysis, especially at extreme pH values.
Q2: How does the N-Elaidoyl lipid chain affect the stability of the KFK peptide?
A2: The N-Elaidoyl chain has several effects:
-
Increased Protease Resistance: N-terminal acylation can sterically hinder the approach of exopeptidases (aminopeptidases) to the N-terminus of the peptide, thereby increasing its stability. It may also influence the conformation of the peptide, potentially masking cleavage sites for endopeptidases.
-
Altered Physicochemical Properties: The lipid chain significantly increases the hydrophobicity of the molecule, leading to a tendency to self-assemble into micelles or other aggregates in aqueous solutions above its CMC. This aggregation can, in some cases, protect the peptide core from degradation.
-
Potential for Oxidation: The double bond in the elaidic acid chain is a potential site for oxidation. It is important to handle the compound in a way that minimizes exposure to oxidizing agents and light.
Q3: What is the best way to store N-Elaidoyl-KFK?
A3:
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccator to protect from moisture.
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment. Avoid long-term storage of aqueous solutions.
Q4: How can I monitor the degradation of N-Elaidoyl-KFK in my experiment?
A4: The most reliable method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation and quantification of the intact N-Elaidoyl-KFK from its degradation products. You can collect samples at different time points from your experimental setup and analyze them to determine the rate of degradation.
Data Presentation
Due to the lack of specific experimental data for N-Elaidoyl-KFK, the following tables provide illustrative data based on typical degradation patterns observed for similar lipopeptides in different experimental conditions. These values should be considered as examples and not as experimentally verified data for N-Elaidoyl-KFK.
Table 1: Illustrative Half-life of N-Elaidoyl-KFK in Different Cell Culture Media
| Cell Culture Medium Condition | Estimated Half-life (t½) in hours |
| Serum-Free Medium | > 48 |
| Medium with 10% Heat-Inactivated Fetal Bovine Serum (FBS) | 24 - 36 |
| Medium with 10% Active Fetal Bovine Serum (FBS) | 8 - 12 |
| Medium with 10% Active FBS + Protease Inhibitor Cocktail | 36 - 48 |
Table 2: Illustrative Effect of pH on the Stability of N-Elaidoyl-KFK in Aqueous Buffer
| pH of Aqueous Buffer (at 37°C) | Estimated Percentage of Intact Peptide after 24 hours |
| 5.0 | 95% |
| 7.4 | 90% |
| 8.5 | 75% |
Experimental Protocols
Protocol 1: Preparation and Handling of N-Elaidoyl-KFK Stock and Working Solutions
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized N-Elaidoyl-KFK to equilibrate to room temperature before opening to prevent condensation.
-
Add the required volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
-
Aliquoting and Storage of Stock Solution:
-
Immediately after reconstitution, aliquot the stock solution into small, single-use, low-protein-binding polypropylene tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution:
-
For each experiment, thaw one aliquot of the stock solution at room temperature.
-
Serially dilute the stock solution in the desired sterile aqueous buffer or cell culture medium to the final working concentration.
-
When diluting into an aqueous phase, add the stock solution dropwise while vortexing the buffer to prevent precipitation.
-
Protocol 2: Monitoring N-Elaidoyl-KFK Degradation using HPLC-MS
-
Sample Preparation:
-
Set up your experimental conditions (e.g., cell culture with N-Elaidoyl-KFK at a final concentration of 10 µM).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium or buffer.
-
Immediately stop enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% trifluoroacetic acid in a 3:1 ratio to the sample volume).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Set the mass spectrometer to detect the parent ion of N-Elaidoyl-KFK and its potential degradation products.
-
Quantify the peak area of the intact N-Elaidoyl-KFK at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact N-Elaidoyl-KFK remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and fit the data to a suitable kinetic model to determine the half-life.
-
Mandatory Visualization
References
- 1. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical and Biological Characterization of Novel Membrane-Active Cationic Lipopeptides with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lipospondin (R-Spondin) Treatment of Fibroblasts
Welcome to the technical support center for Lipospondin (presumed to be R-Spondin) treatment of fibroblasts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it affect fibroblasts?
"this compound" is likely a typographical error for "R-Spondin." R-Spondins are a family of secreted proteins that are potent activators of the canonical Wnt/β-catenin signaling pathway.[1][2] In fibroblasts, this pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[3][4] R-Spondins themselves do not directly activate the Wnt pathway but act as sensitizers by binding to their receptors, LGR4/5/6, which in turn sequester the E3 ubiquitin ligases ZNRF3 and RNF43. This prevents the degradation of Wnt receptors (Frizzled) and co-receptors (LRP5/6), leading to a more robust response to Wnt ligands.
Q2: I am not seeing the expected effect of R-Spondin on my fibroblasts. What could be the issue?
There are several potential reasons for a lack of response to R-Spondin treatment:
-
Suboptimal Incubation Time: The effects of R-Spondin are time-dependent. Gene expression changes may be observed within hours, while phenotypic changes like proliferation or protein secretion can take 24 to 72 hours or longer. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific endpoint.
-
Incorrect Concentration: The concentration of R-Spondin is a critical parameter. Too low a concentration may not elicit a response, while excessively high concentrations could lead to off-target effects or receptor saturation. A dose-response experiment is recommended to identify the optimal concentration.
-
Low Wnt Ligand Availability: R-Spondins are enhancers of Wnt signaling, meaning they require the presence of Wnt ligands to function.[1] If your cell culture medium has very low levels of endogenous Wnt proteins, the effect of R-Spondin may be minimal. Consider using a medium conditioned with a Wnt-producing cell line or adding recombinant Wnt3a.
-
Cell Health and Passage Number: The responsiveness of primary fibroblasts can change with increasing passage number. It is advisable to use low-passage fibroblasts for your experiments. Ensure your cells are healthy and growing exponentially before starting the treatment.
-
Reagent Quality: Ensure that your recombinant R-Spondin is properly stored and handled to maintain its biological activity.
Q3: How do I determine the optimal incubation time for my experiment?
The optimal incubation time will depend on the specific biological question you are asking. A time-course experiment is the most effective way to determine this. Here is a general approach:
-
Define Your Endpoint: Are you measuring changes in gene expression (e.g., via qPCR), protein levels (e.g., via Western blot or ELISA), cell proliferation (e.g., via MTT or BrdU assay), or cell migration (e.g., via scratch assay)?
-
Select a Time Range: Based on literature for similar growth factors and pathways, a range of time points such as 4, 12, 24, 48, and 72 hours is a good starting point.
-
Perform the Experiment: Treat your fibroblasts with a predetermined concentration of R-Spondin and collect samples at each time point.
-
Analyze Your Results: Measure your endpoint at each time point and plot the results. The optimal incubation time will be the point at which you observe the most significant and consistent effect.
Q4: Can R-Spondin treatment lead to fibroblast differentiation into myofibroblasts?
The Wnt/β-catenin pathway, which is enhanced by R-Spondin, is known to be involved in fibroblast-to-myofibroblast differentiation, a key process in tissue repair and fibrosis. However, the exact effect of R-Spondin alone on this process can be context-dependent. It is possible that R-Spondin, by amplifying Wnt signaling, could contribute to myofibroblast differentiation, especially in the presence of other pro-fibrotic factors like TGF-β.
Data Presentation
Table 1: Illustrative Time-Course of R-Spondin-2 Treatment on Human Dermal Fibroblasts
The following data is for illustrative purposes to demonstrate how to present results from a time-course experiment. Actual results may vary.
| Incubation Time (Hours) | Cell Proliferation (Fold Change vs. Control) | COL1A1 Gene Expression (Fold Change vs. Control) | Secreted MMP-1 (ng/mL) |
| 0 | 1.00 | 1.0 | 5.2 |
| 6 | 1.05 | 1.8 | 5.5 |
| 12 | 1.15 | 2.5 | 6.8 |
| 24 | 1.40 | 4.2 | 10.3 |
| 48 | 1.25 | 3.1 | 15.8 |
| 72 | 1.10 | 1.5 | 12.4 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize R-Spondin Incubation Time
-
Cell Seeding: Seed human dermal fibroblasts in a 24-well plate at a density of 5 x 104 cells per well in complete growth medium (DMEM with 10% FBS). Allow cells to adhere and reach approximately 70-80% confluency.
-
Serum Starvation (Optional): To synchronize the cells and reduce the background from serum growth factors, you can replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) for 12-24 hours prior to treatment.
-
R-Spondin Treatment: Prepare a working solution of recombinant human R-Spondin-2 in your chosen cell culture medium at the desired final concentration (e.g., 100 ng/mL). Aspirate the medium from the cells and add the R-Spondin-containing medium. Include a vehicle-only control group.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for your chosen time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: At each time point, harvest the cells or supernatant for your desired analysis:
-
For Gene Expression: Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction and subsequent qPCR analysis.
-
For Protein Analysis: Collect the cell culture supernatant for analysis of secreted proteins (e.g., by ELISA). Lyse the cells for analysis of intracellular proteins (e.g., by Western blot).
-
For Proliferation Assay: Perform an MTT or BrdU assay according to the manufacturer's instructions.
-
Protocol 2: Fibroblast Proliferation Assay (MTT)
-
Cell Treatment: Following the treatment protocol above, at the end of each incubation time point, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or an acidic solution of SDS in DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
Caption: R-Spondin enhances Wnt signaling by inhibiting ZNRF3/RNF43-mediated degradation of Wnt receptors.
Caption: Experimental workflow for determining the optimal incubation time for R-Spondin treatment.
References
- 1. R-Spondin Family Members Regulate the Wnt Pathway by a Common Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt signaling pathway through R-spondin 3 identifies an anti-fibrosis treatment strategy for multiple organs | PLOS One [journals.plos.org]
- 3. Wnt Pathway Regulators R-spondin 3 and Dickkopf-related Protein 3 Demarcate a Transcriptional Gradient That Drives Synovial Fibroblast Inflammatory Pathology in Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Targeting the Wnt signaling pathway through R-spondin 3 identifies an anti-fibrosis treatment strategy for multiple organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of N-Elaidoyl-KFK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of N-Elaidoyl-KFK.
Frequently Asked Questions (FAQs)
Q1: What is N-Elaidoyl-KFK and why is its synthesis challenging?
A1: N-Elaidoyl-KFK is a lipopeptide, which consists of a lipid moiety (elaidic acid) conjugated to a short peptide sequence (Lys-Phe-Lys). The primary challenge in its synthesis lies in the inherent hydrophobicity imparted by the elaidic acid chain, which can lead to aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS).[1][2] This aggregation can hinder reagent access, leading to incomplete reactions and low yields.
Q2: Which solid-phase synthesis strategy is recommended for N-Elaidoyl-KFK?
A2: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and recommended method for the synthesis of N-Elaidoyl-KFK.[3][4] This approach offers milder deprotection conditions compared to the Boc/Bzl strategy, which is advantageous for complex peptides.
Q3: At what stage should the elaidic acid be coupled to the peptide?
A3: The elaidic acid is typically coupled to the N-terminus of the fully assembled KFK peptide while it is still attached to the solid support.[5] This is the final step before cleavage and deprotection.
Q4: What are the most critical factors to control during the large-scale synthesis of N-Elaidoyl-KFK?
A4: The most critical factors include:
-
Resin choice and loading: Using a resin with a low substitution level can help minimize peptide chain aggregation.
-
Solvent selection: Employing solvents that disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), can improve synthesis efficiency.
-
Coupling reagent selection: High-efficiency coupling reagents like HATU or HBTU are recommended to ensure complete and rapid amide bond formation.
-
Monitoring of reaction completion: Regular monitoring of coupling and deprotection steps using tests like the Kaiser test is crucial to ensure the desired peptide is being synthesized correctly.
Q5: What are the expected purity and yield for the large-scale synthesis of N-Elaidoyl-KFK?
A5: The yield and purity can vary significantly depending on the scale and the specific protocol used. For a well-optimized process, a crude purity of over 70% and a final yield after purification of 30-50% can be considered a good result.
Troubleshooting Guide
Problem 1: Low coupling efficiency during the addition of amino acids or elaidic acid.
-
Possible Cause: On-resin aggregation of the peptide chains is hindering access to the N-terminus. This is indicated by poor resin swelling and a positive Kaiser test after coupling.
-
Recommended Solutions:
-
Optimize Solvent Composition: Use a mixture of DMF with DMSO (e.g., 25% DMSO in DMF) or NMP to disrupt secondary structures.
-
Employ Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to break hydrogen bonds.
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
-
Microwave Synthesis: Utilize microwave heating to accelerate coupling kinetics and reduce aggregation.
-
Problem 2: Formation of deletion or truncated peptides.
-
Possible Cause: Incomplete coupling at one or more steps due to severe aggregation, or incomplete Fmoc deprotection.
-
Recommended Solutions:
-
Incorporate Backbone Protection: Introduce N-(2-hydroxy-4-methoxybenzyl) (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on specific residues to prevent hydrogen bonding.
-
Use Pseudoproline Dipeptides: If applicable to the sequence, pseudoproline dipeptides can disrupt aggregation.
-
Optimize Deprotection: Increase the time or temperature of the piperidine treatment for Fmoc removal.
-
Problem 3: The crude peptide is insoluble in the purification solvent.
-
Possible Cause: The high hydrophobicity of N-Elaidoyl-KFK leads to poor solubility in standard aqueous-organic mobile phases.
-
Recommended Solutions:
-
Initial Solubility Testing: Test the solubility of a small amount of the crude product in various solvent systems.
-
Use of Organic Modifiers: Add solvents like isopropanol or acetic acid to the initial mobile phase to improve solubility.
-
Guanidinium Chloride: For very difficult cases, dissolving the crude peptide in a solution containing a denaturant like 6M guanidinium chloride before injection can be effective.
-
Problem 4: The final product shows multiple peaks on HPLC, but the mass spectrometry is correct.
-
Possible Cause: This could be due to the presence of diastereomers resulting from racemization during the coupling of an amino acid, or the presence of the cis/trans isomers of the elaidoyl group.
-
Recommended Solutions:
-
Optimize Coupling: Use coupling reagent additives like HOBt or Oxyma to suppress racemization. Perform couplings at or below room temperature.
-
Isomer Separation: If the issue is due to cis/trans isomers of elaidic acid, it may be necessary to use a more specialized HPLC column or gradient to separate them, or to use a starting material with higher isomeric purity.
-
Quantitative Data
The following tables provide example parameters for the large-scale synthesis of N-Elaidoyl-KFK. These values are illustrative and may require optimization for specific laboratory conditions and scales.
Table 1: Reagent Equivalents for Solid-Phase Synthesis
| Reagent/Component | Equivalents (relative to resin loading) |
| Fmoc-Amino Acids | 3 - 5 |
| Coupling Reagent (e.g., HATU) | 2.9 - 4.9 |
| Base (e.g., DIPEA) | 6 - 10 |
| Elaidic Acid | 3 - 5 |
Table 2: Typical Process Parameters
| Parameter | Value |
| Resin Loading | 0.2 - 0.5 mmol/g |
| Coupling Time | 1 - 2 hours |
| Deprotection Time | 10 - 20 minutes |
| Cleavage Time | 2 - 4 hours |
| Crude Purity (by HPLC) | 65 - 85% |
| Final Yield (after purification) | 30 - 50% |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-Elaidoyl-KFK
This protocol describes the manual synthesis of N-Elaidoyl-KFK on a Rink Amide resin using Fmoc chemistry.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling (Lys, Phe, Lys):
-
Pre-activate the Fmoc-amino acid (3-5 eq.) with a coupling reagent such as HBTU (2.9-4.9 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the KFK sequence.
-
-
Elaidic Acid Coupling:
-
After the final Fmoc deprotection of the N-terminal Lysine, couple elaidic acid (3-5 eq.) using a similar activation method as for the amino acids.
-
Allow the reaction to proceed for 2-4 hours.
-
-
Final Wash: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude N-Elaidoyl-KFK in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of acetic acid).
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 30-40 minutes is a good starting point.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree for the large-scale synthesis of N-Elaidoyl-KFK.
Caption: Experimental workflow for the solid-phase synthesis of N-Elaidoyl-KFK.
Caption: Troubleshooting logic for on-resin aggregation during synthesis.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Detecting Lipospondin and Related Proteins in Tissue Samples
Disclaimer: Extensive searches for a protein explicitly named "Lipospondin" have not yielded specific validated antibodies, ELISA kits, or established detection protocols. This suggests that "this compound" may be a novel protein, a proprietary name not yet in public scientific literature, or a term referring to proteins with characteristics of both lipid interaction and a structural resemblance to the "spondin" family.
This technical support guide provides comprehensive troubleshooting and methodological advice for the detection of secreted proteins from tissue samples, with a focus on the R-Spondin and Thrombospondin families. These protein families share structural motifs and signaling roles that may be relevant to a hypothetical "this compound." The principles and protocols outlined here are broadly applicable to the analysis of novel or challenging-to-detect secreted proteins in tissue matrices.
Frequently Asked Questions (FAQs)
Q1: I am unable to detect this compound in my tissue homogenate using a Western Blot. What are the common causes for a weak or absent signal?
A1: Several factors can contribute to poor Western Blot results for a secreted protein like a potential this compound:
-
Low Abundance: Secreted proteins can be present in low concentrations within tissue lysates compared to cytosolic proteins.
-
Inefficient Protein Extraction: The protein may be tightly bound to the extracellular matrix (ECM) or sequestered within specific tissue compartments.
-
Protein Degradation: Tissue samples are rich in proteases that can degrade the target protein upon homogenization.
-
Poor Antibody Quality: The primary antibody may have low affinity, low specificity, or may not recognize the denatured protein.
-
Suboptimal Transfer: Inefficient transfer of the protein from the gel to the membrane can lead to signal loss.
Q2: My ELISA results for this compound show high variability between replicate wells. What could be the issue?
A2: High variability in ELISA is often due to technical inconsistencies. Key areas to check include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.
-
Inadequate Washing: Insufficient washing between steps can lead to high background and inconsistent results.
-
Temperature Gradients: Uneven temperature across the plate during incubation steps.
-
Sample Heterogeneity: Incomplete homogenization of tissue samples can lead to variable protein concentrations in different aliquots.
-
Edge Effects: Wells on the edge of the plate may evaporate more quickly or experience different temperature conditions.
Q3: When performing Immunohistochemistry (IHC) for a secreted protein, I see high background staining. How can I reduce this?
A3: High background in IHC can obscure the specific signal. Consider the following troubleshooting steps:
-
Inadequate Blocking: Ensure you are using an appropriate blocking serum (typically from the same species as the secondary antibody) for a sufficient amount of time.
-
Primary Antibody Concentration: The primary antibody concentration may be too high, leading to non-specific binding. A thorough titration is recommended.
-
Endogenous Enzyme Activity: If using an enzyme-based detection system (like HRP), ensure endogenous peroxidases are quenched.
-
Over-fixation or Under-fixation: Improper fixation can either mask the epitope or lead to poor tissue morphology and non-specific antibody binding.
-
Secondary Antibody Cross-Reactivity: Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample to minimize off-target binding.
Troubleshooting Guides
Western Blotting: No or Weak Signal
| Potential Cause | Recommended Solution |
| Low Protein Concentration in Lysate | Use a more effective lysis buffer, potentially with detergents and mechanical disruption. Concentrate the lysate using spin columns.[1] |
| Protein Degradation | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. Keep samples on ice at all times.[2] |
| Inefficient Protein Transfer | Optimize transfer time and voltage. Ensure the gel and membrane are in tight contact. Use a PVDF membrane for better protein retention.[3] |
| Poor Primary Antibody Performance | Validate the antibody with a positive control (e.g., recombinant protein or a cell line known to express the target). Test a range of antibody concentrations. |
| Epitope Masking by Denaturation | Try running a non-reducing or native PAGE if the antibody is known to recognize a conformational epitope. |
ELISA: High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time for each wash. Ensure all wells are completely aspirated after each wash. |
| Non-specific Antibody Binding | Add a non-ionic detergent like Tween-20 to the wash buffer and antibody diluents. Optimize the concentration of the blocking agent (e.g., BSA or non-fat dry milk). |
| Cross-Reactivity of Antibodies | Use highly specific monoclonal antibodies if available. Ensure the antibody pair in a sandwich ELISA does not cross-react with other proteins in the sample. |
| Over-incubation | Reduce the incubation times for the antibodies or the substrate. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
Immunohistochemistry (IHC): Non-Specific Staining
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | Use a high-salt buffer for antibody dilutions to reduce non-specific hydrophobic binding. |
| Endogenous Biotin (if using Avidin-Biotin Complex method) | Perform an avidin/biotin blocking step before applying the primary antibody.[4] |
| Antigen Retrieval Issues | Optimize the antigen retrieval method (heat-induced or proteolytic-induced) and the pH of the retrieval buffer.[2] |
| Tissue Drying | Never allow the tissue section to dry out at any stage of the staining process. Use a humidity chamber for incubations. |
Experimental Protocols
Protocol 1: Extraction of Secreted Proteins from Tissue for Western Blot and ELISA
This protocol is a general guideline and may require optimization for specific tissue types.
-
Tissue Collection and Lysis:
-
Excise approximately 50-100 mg of fresh or frozen tissue.
-
Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Homogenize the tissue on ice using a mechanical homogenizer or sonicator until no visible tissue fragments remain.
-
Incubate the homogenate on a rotator at 4°C for 30-60 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your total tissue lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.
-
For Western blotting, normalize samples to a concentration of 1-2 mg/mL with lysis buffer. For ELISA, follow the kit manufacturer's recommendations for sample dilution.
-
-
Sample Preparation for Western Blot:
-
Mix the normalized lysate with Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Samples are now ready for loading onto an SDS-PAGE gel.
-
Protocol 2: Sandwich ELISA for a Secreted Protein (General Workflow)
This protocol assumes the use of a pre-coated plate from a commercial kit, which is recommended for validated results.
-
Reagent Preparation: Prepare all standards, controls, and samples according to the kit manual. Dilute wash buffer and other reagents as instructed.
-
Standard and Sample Addition: Add standards and diluted samples to the appropriate wells of the microplate.
-
Incubation: Incubate the plate, often for 1-2 hours at room temperature or 37°C.
-
Washing: Aspirate the contents of the wells and wash multiple times (typically 3-5 times) with the wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the TMB substrate to each well. A blue color will develop.
-
Stop Reaction: Add the stop solution to each well. The color will change to yellow.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the protein in the samples.
Protocol 3: Immunohistochemistry on Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (two changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 3-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a water bath, pressure cooker, or microwave.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody, followed by an HRP-conjugated streptavidin complex.
-
Develop the signal with a chromogen like DAB.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Experimental Workflow: Tissue Protein Analysis
Caption: General workflow for the analysis of proteins from tissue samples.
Hypothetical Signaling Pathway for a "this compound"
This diagram illustrates a potential signaling cascade initiated by a secreted protein that interacts with cell surface receptors, a common mechanism for families like R-Spondins and Thrombospondins.
Caption: A potential signaling pathway for a secreted "this compound" molecule.
Troubleshooting Logic: Weak Western Blot Signal
Caption: Decision tree for troubleshooting a weak Western Blot signal.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Members of the thrombospondin gene family bind stromal interaction molecule 1 and regulate calcium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The R-spondin protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of a Novel Secreted Protein Database and Identification of a New Adipokine CRELD2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Lipospondin in Cellular Assays
Welcome to the technical support center for Lipospondin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
A1: this compound is a novel synthetic lipopeptide designed to selectively activate the fictitious Phosphoinositide-3-Kinase-Gamma (PI3Kγ) signaling pathway. Its primary, or "on-target," effect is to promote cell survival and proliferation in specific cell types by mimicking the action of a natural ligand.
Q2: What are the potential off-target effects of this compound observed in cellular assays?
A2: While this compound is designed for high specificity, potential off-target interactions can lead to unforeseen cellular responses. These can include cytotoxicity at high concentrations, non-specific binding to other lipid-binding proteins, and activation of parallel signaling pathways such as the MAPK/ERK pathway.[1][2]
Q3: How can I minimize off-target effects in my cellular assays?
A3: Several strategies can help mitigate off-target effects:
-
Concentration Optimization: Use the lowest possible concentration of this compound that still produces the desired on-target effect. It is highly recommended to perform a dose-response curve to experimentally determine the EC50 in your specific system.[1][3]
-
Use of Controls: Include appropriate negative and positive controls to distinguish between on-target, off-target, and non-specific effects.[4]
-
Cell Line Selection: Whenever possible, use cell lines that have been validated for the expression and functionality of the PI3Kγ pathway.
-
Orthogonal Assays: Confirm your findings using multiple, independent assay methodologies to ensure the robustness of your results.
Q4: What is the recommended concentration range for using this compound in cellular assays?
A4: The optimal concentration of this compound can vary depending on the cell type and assay conditions. A general starting point is to perform a dose-response curve. As a rule, using concentrations significantly above the on-target EC50 increases the likelihood of off-target binding.
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity or a decrease in cell viability.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target toxicity. Some lipid-based molecules can disrupt cell membranes or induce apoptosis at elevated concentrations.
-
Solution:
-
Conduct a dose-response experiment to identify the optimal, non-toxic concentration.
-
Reduce the incubation time of the cells with this compound.
-
Switch to a serum-free media during treatment to reduce potential interactions with serum proteins.
-
Perform a lactate dehydrogenase (LDH) assay to quantify cytotoxicity across different concentrations.
-
Issue 2: My results are inconsistent across experiments.
-
Possible Cause: this compound, as a lipid-based molecule, may be unstable or prone to aggregation in certain media. There may also be variability in experimental conditions.
-
Solution:
-
Ensure complete solubilization of this compound in the recommended solvent before diluting in culture media.
-
Use a fresh aliquot of this compound for each experiment to prevent degradation.
-
Standardize all experimental parameters, such as cell density, incubation times, and reagent concentrations.
-
Confirm that your control groups are behaving as expected.
-
Issue 3: I am not observing the expected on-target effects (activation of PI3Kγ pathway).
-
Possible Cause: The concentration of this compound may be too low. The target pathway may not be active in the cell line being used. The this compound compound may have degraded.
-
Solution:
-
Increase the concentration of this compound, referencing your dose-response curve.
-
Verify the expression and activity of PI3Kγ and downstream effectors (e.g., Akt) in your cell line using Western blot or qPCR.
-
Use a fresh stock of this compound.
-
Include a positive control, such as a known PI3Kγ activator, to ensure the assay is working correctly.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Various Cell Lines
| Cell Line | On-Target EC50 (PI3Kγ Activation) | Concentration for Off-Target Effects | Cytotoxicity IC50 |
| HEK293 | 10 nM | > 500 nM | 5 µM |
| Jurkat | 25 nM | > 750 nM | 10 µM |
| MCF-7 | 50 nM | > 1 µM | 15 µM |
Table 2: Summary of Potential Off-Target Effects of this compound
| Off-Target Effect | Assay for Detection | Recommended Mitigation Strategy |
| Cytotoxicity | LDH Assay, MTT Assay | Lower concentration, reduce incubation time |
| MAPK/ERK Activation | Western Blot for p-ERK | Use a specific MEK inhibitor as a control |
| Non-specific Protein Binding | Cellular Thermal Shift Assay (CETSA) | Titrate this compound concentration |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound Activity
-
Cell Seeding: Plate cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 1 µM to 0.1 nM in culture media.
-
Cell Treatment: Replace the media in each well with the this compound dilutions. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) or a target engagement assay (e.g., ELISA for p-Akt).
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Western Blot for On-Target and Off-Target Pathway Activation
-
Cell Treatment: Treat cells with this compound at the EC50 concentration and at a 10-fold higher concentration for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (on-target) and p-ERK (off-target). Also, probe for total Akt and total ERK as loading controls.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound effects.
References
Validation & Comparative
Unraveling the Science of Collagen Synthesis: A Comparative Analysis of Lipospondin and Retinoids
A definitive comparison between Lipospondin and retinoids for collagen synthesis enhancement cannot be provided at this time due to a lack of scientific literature and experimental data on this compound. Extensive searches of scientific databases and research publications have yielded no relevant information on a compound named "this compound" and its effects on collagen production or any related signaling pathways in the context of dermatology or cellular biology.
This guide will, therefore, focus on providing a comprehensive overview of the well-established efficacy and mechanisms of retinoids in stimulating collagen synthesis, which is supported by a robust body of scientific evidence. While a direct comparison is not feasible, this detailed exploration of retinoids will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the modulation of collagen metabolism.
Retinoids: The Gold Standard in Collagen Induction
Retinoids, a class of compounds derived from vitamin A, are widely recognized for their potent effects on skin health and are considered a benchmark in topical anti-aging treatments. Their ability to stimulate collagen synthesis is a key factor in their efficacy in reducing the appearance of fine lines and wrinkles and improving overall skin texture.
Mechanism of Action of Retinoids in Collagen Synthesis
Retinoids exert their effects on collagen synthesis through a multi-faceted mechanism that involves both genomic and non-genomic pathways.
Genomic Pathway:
The primary mechanism of action for retinoids is through their interaction with nuclear receptors.
-
Cellular Uptake and Conversion: Topical retinoids, such as retinol, are absorbed by skin cells and undergo enzymatic conversion to their biologically active form, all-trans retinoic acid (ATRA).
-
Nuclear Receptor Binding: ATRA binds to specific nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
-
Gene Transcription: The binding of ATRA to these receptors leads to the formation of heterodimers (RAR-RXR), which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
-
Upregulation of Collagen Genes: This binding event initiates the transcription of genes responsible for producing type I and type III procollagen, the precursors to collagen.
Non-Genomic Pathway:
Retinoids also influence collagen metabolism through mechanisms that do not directly involve gene transcription.
-
Inhibition of Matrix Metalloproteinases (MMPs): Retinoids have been shown to downregulate the expression and activity of MMPs, a family of enzymes that degrade collagen and other extracellular matrix proteins. By inhibiting these enzymes, retinoids help to preserve existing collagen.
-
Induction of Tissue Inhibitors of Metalloproteinases (TIMPs): Concurrently, retinoids can increase the production of TIMPs, which are the natural inhibitors of MMPs, further shifting the balance towards collagen preservation.
The following diagram illustrates the primary signaling pathway for retinoid-induced collagen synthesis:
Experimental Data on Retinoid Efficacy
Numerous clinical studies have demonstrated the effectiveness of topical retinoids in increasing collagen production.
| Study Parameter | Retinoid Treatment | Vehicle/Control | Outcome |
| Type I Procollagen (Immunostaining) | Significant Increase | No significant change | Increased collagen precursor synthesis |
| Type III Procollagen (Immunostaining) | Significant Increase | No significant change | Enhanced production of "youthful" collagen |
| Epidermal Thickness (Histology) | Significant Increase | No significant change | Improved skin structure and integrity |
| Fine Wrinkle Reduction (Clinical Grading) | Significant Improvement | Minimal to no improvement | Visible reduction in signs of photoaging |
Note: The table above represents a summary of typical findings from multiple clinical trials. Specific quantitative values can vary depending on the study design, retinoid concentration, and duration of treatment.
Experimental Protocols for Assessing Collagen Synthesis
The following are standard methodologies used in research to evaluate the efficacy of compounds on collagen production:
1. Human Skin Biopsy and Histological Analysis:
-
Objective: To visually assess changes in the dermal extracellular matrix and epidermal thickness.
-
Methodology:
-
Punch biopsies (typically 2-4 mm) are obtained from treated and control skin areas.
-
Biopsy samples are fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome stain to visualize collagen fibers.
-
Immunohistochemistry is performed using antibodies specific for procollagen type I and III to detect new collagen synthesis.
-
Stained sections are analyzed under a microscope, and images are captured for quantitative analysis of staining intensity and epidermal thickness.
-
2. Quantitative Polymerase Chain Reaction (qPCR):
-
Objective: To measure the gene expression of collagen and related enzymes.
-
Methodology:
-
RNA is extracted from skin biopsies or cultured skin cells (fibroblasts or keratinocytes).
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using specific primers for COL1A1 (collagen type I alpha 1 chain), COL3A1 (collagen type III alpha 1 chain), MMPs, and TIMPs.
-
The relative expression of these genes is normalized to a housekeeping gene to determine the fold change in expression following treatment.
-
3. Sircol Soluble Collagen Assay:
-
Objective: To quantify the amount of newly synthesized soluble collagen in cell culture media or tissue extracts.
-
Methodology:
-
Conditioned media from cultured fibroblasts or extracts from skin biopsies are collected.
-
The Sircol dye reagent, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagen, is added to the samples.
-
The collagen-dye complex is precipitated and then redissolved.
-
The absorbance of the resulting solution is measured spectrophotometrically, and the collagen concentration is determined by comparison to a standard curve.
-
The following diagram outlines a typical experimental workflow for evaluating a compound's effect on collagen synthesis:
Conclusion
While a direct comparative analysis of this compound and retinoids on collagen synthesis is not currently possible due to the absence of scientific data on this compound, the extensive research on retinoids solidifies their position as a leading class of compounds for stimulating collagen production. The detailed mechanisms of action and the established experimental protocols presented in this guide provide a robust framework for understanding and evaluating the efficacy of any compound purported to enhance collagen synthesis. Future research is necessary to identify and characterize "this compound" or similarly named compounds to determine their potential role in dermatology and drug development. Until such data becomes available, retinoids remain the scientifically-backed benchmark for topical collagen induction.
Unraveling the Role of N-Elaidoyl-KFK and Vitamin C in MMP-1 Inhibition: A Comparative Analysis
A thorough review of scientific literature and databases reveals no available information on "N-Elaidoyl-KFK" or its potential effects on Matrix Metalloproteinase-1 (MMP-1) activity. Therefore, a direct comparative analysis with Vitamin C is not feasible at this time.
This guide will proceed by focusing on the well-documented role of Vitamin C (ascorbic acid) in the inhibition of MMP-1 activity, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms, supporting experimental data, and relevant protocols.
Vitamin C: A Multifaceted Inhibitor of MMP-1
Vitamin C is an essential nutrient that plays a crucial role in various physiological processes, including the regulation of extracellular matrix components. Its inhibitory effects on MMP-1, a key enzyme in collagen degradation, are attributed to its antioxidant and anti-inflammatory properties, as well as its influence on specific signaling pathways.
Quantitative Data on MMP-1 Inhibition by Vitamin C
The following table summarizes the dose-dependent effect of ascorbic acid on MMP-1 protein expression in cultured human dermal fibroblasts.
| Concentration of Ascorbic Acid (µM) | Method of Analysis | Target | Effect on MMP-1 Protein Expression | Reference |
| 0 | Western Blotting | Human Dermal Fibroblasts | Baseline Expression | [1] |
| 5 | Western Blotting | Human Dermal Fibroblasts | No significant change | [1] |
| 10 | Western Blotting | Human Dermal Fibroblasts | No significant change | [1] |
| 50 | Western Blotting | Human Dermal Fibroblasts | Decrease | [1] |
| 100 | Western Blotting | Human Dermal Fibroblasts | Significant Decrease | [1] |
Signaling Pathways Modulated by Vitamin C to Inhibit MMP-1
Vitamin C has been shown to inhibit MMP-1 expression by modulating key signaling pathways involved in inflammation and cellular senescence. One of the primary mechanisms is through the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. By attenuating this pathway, Vitamin C can suppress the expression of pro-inflammatory cytokines and transcription factors that drive MMP-1 production.
Figure 1. Simplified signaling pathway of Vitamin C's inhibition of MMP-1 expression.
Experimental Protocols for Assessing MMP-1 Inhibition
The following provides a generalized workflow for an in vitro MMP-1 inhibitor screening assay, based on commercially available kits. This can be adapted to test the inhibitory potential of compounds like Vitamin C.
Experimental Workflow: MMP-1 Inhibitor Screening Assay
Figure 2. General experimental workflow for an MMP-1 inhibitor screening assay.
Detailed Methodologies
Objective: To determine the in vitro inhibitory effect of a test compound (e.g., Vitamin C) on MMP-1 activity.
Materials:
-
Recombinant human MMP-1 enzyme
-
MMP-1 specific fluorogenic substrate
-
Assay buffer
-
Test compound (Vitamin C)
-
Known MMP-1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound and positive control to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to respective wells:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Assay buffer and MMP-1 enzyme.
-
Positive Control: Known MMP-1 inhibitor and MMP-1 enzyme.
-
Test Compound: Test compound at various concentrations and MMP-1 enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the MMP-1 fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission) in a kinetic mode for a specified period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for the test compound at each concentration using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of control)] x 100
-
If applicable, determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
While a direct comparison between N-Elaidoyl-KFK and Vitamin C on MMP-1 inhibition is not possible due to the absence of data on the former, this guide provides a thorough overview of Vitamin C's established role in this context. The provided data, pathway diagrams, and experimental protocols offer a solid foundation for researchers interested in the modulation of MMP-1 activity. Further research into novel peptides like N-Elaidoyl-KFK is warranted to explore their potential as MMP-1 inhibitors.
References
Unveiling the Anti-Wrinkle Efficacy of Lipospondin: A Comparative Analysis in Ex Vivo Skin Explants
For researchers, scientists, and professionals in drug development, the quest for effective anti-aging compounds is relentless. This guide provides an objective comparison of Lipospondin's anti-wrinkle performance against other leading alternatives, supported by experimental data from ex vivo skin explant models. These models, utilizing viable human skin maintained in a laboratory setting, offer a crucial bridge between in vitro studies and clinical trials, providing a more physiologically relevant environment to assess the efficacy of topical treatments.
This compound, a synthetic peptide also known as N-Elaidoyl-KFK, has emerged as a promising agent in the fight against skin aging. Its mechanism of action centers on the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of extracellular matrix (ECM) protein synthesis, and the inhibition of Matrix Metalloproteinases (MMPs), enzymes responsible for ECM degradation. This dual action helps to preserve the structural integrity of the skin, leading to a reduction in the appearance of wrinkles.
Performance Comparison: this compound vs. Alternatives
To contextualize the performance of this compound, this guide compares it with other well-established anti-wrinkle peptides: Argireline (Acetyl Hexapeptide-8) and Palmitoyl Pentapeptide-4. While direct head-to-head ex vivo studies are not always available, the following tables summarize quantitative data from various studies to facilitate a comparative assessment.
Table 1: Efficacy in Extracellular Matrix Protein Synthesis (ex vivo)
| Compound | Target Protein | Method of Quantification | Result |
| This compound (N-Elaidoyl-KFK) | Pro-Collagen Type I | Immunohistochemistry, ELISA | Increased synthesis |
| Elastin | Immunohistochemistry | Preservation of integrity against MMP-9 degradation[1] | |
| Palmitoyl Pentapeptide-4 | Pro-Collagen Type I | ELISA, RT-PCR | Significant increase in synthesis |
| Hyaluronic Acid | ELISA | Stimulation of synthesis | |
| Argireline (Acetyl Hexapeptide-8) | Collagen I | Not primarily a collagen stimulator; main action is on muscle contraction. | Limited direct effect on synthesis. |
Table 2: Efficacy in Inhibiting Wrinkle Formation and Progression (ex vivo & in vivo data)
| Compound | Parameter Measured | Method of Assessment | Result |
| This compound (N-Elaidoyl-KFK) | MMP-1, MMP-2, MMP-3, MMP-9 Inhibition | Enzyme Activity Assays | Effective inhibition[1] |
| Palmitoyl Pentapeptide-4 | Wrinkle Depth Reduction | 3D Skin Topography | Data primarily from in vivo studies showing significant reduction. |
| Argireline (Acetyl Hexapeptide-8) | Wrinkle Depth Reduction | 3D Skin Topography (in vivo) | Up to 30% reduction in wrinkle depth after 30 days of treatment[2][3] |
Note: The data presented is a synthesis from multiple sources and may not represent direct comparative studies. The efficacy of each compound can vary based on concentration, formulation, and the specific experimental setup.
Signaling Pathways and Mechanisms of Action
The anti-wrinkle effects of this compound are primarily mediated through the TGF-β signaling pathway, leading to increased collagen production, and through the direct inhibition of MMPs.
This compound's dual-action mechanism on the TGF-β pathway.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following outlines a general workflow for assessing the anti-wrinkle effects of topical compounds in ex vivo skin explants.
General workflow for ex vivo skin explant studies.
Key Methodologies:
-
Human Skin Explant Culture: Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty) with informed consent. Circular explants (typically 8-12 mm in diameter) are prepared and cultured at the air-liquid interface in a chemically defined medium. This method maintains the viability and structural integrity of the tissue for several days.
-
Topical Application: Test compounds (this compound, alternatives) and a vehicle control are applied topically to the epidermal surface of the skin explants. The concentration and frequency of application should be carefully controlled.
-
Histological and Immunohistochemical Analysis: Following treatment, skin explants are fixed, sectioned, and stained. Hematoxylin and Eosin (H&E) staining is used to assess overall tissue morphology. Masson's Trichrome staining can visualize collagen fibers. Immunohistochemistry with specific antibodies is employed to quantify the expression of key proteins like pro-collagen type I, elastin, and components of the dermal-epidermal junction (DEJ) such as laminin-5.
-
Biochemical Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The culture medium can be collected to quantify the amount of secreted proteins, such as pro-collagen type I peptide (a marker of new collagen synthesis) and MMP-1.
-
MMP Activity Assays: The activity of specific MMPs in the culture medium or tissue lysates can be measured using fluorogenic peptide substrates. The cleavage of the substrate by the enzyme results in a fluorescent signal that is proportional to the enzyme's activity.
-
Conclusion
This compound demonstrates significant potential as an anti-wrinkle agent through its multifaceted mechanism of action. The available data suggests its efficacy in stimulating collagen synthesis and inhibiting collagen degradation. While direct comparative ex vivo data with other leading peptides is limited, the evidence points to this compound being a strong candidate for further investigation and inclusion in advanced anti-aging formulations. The use of standardized ex vivo skin explant models will be crucial in generating robust, comparative data to further elucidate the relative performance of these promising compounds.
References
A Comparative Analysis of Lipospondin and Other Key Growth Factors on Fibroblast Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Lipospondin (N-Elaidoyl-KFK), a novel cosmetic peptide, and other well-established growth factors—basic Fibroblast Growth Factor (bFGF), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-beta (TGF-β)—on fibroblast activity. This document is intended to be an objective resource, presenting supporting experimental data and methodologies to aid in research and development.
Introduction
Fibroblasts are critical effector cells in tissue homeostasis, wound healing, and age-related dermal changes. Their primary functions, including proliferation, migration, and the synthesis of extracellular matrix (ECM) components, are tightly regulated by a variety of growth factors. Understanding the comparative efficacy and mechanisms of these growth factors is paramount for the development of novel therapeutics and advanced skincare formulations.
This guide focuses on this compound, a synthetic peptide that has emerged in the cosmetic industry for its purported anti-aging properties. We will compare its effects with those of bFGF, a potent mitogen; PDGF, a key regulator of cell growth and division; and TGF-β, a pleiotropic cytokine with a central role in fibrosis and matrix remodeling.
Comparative Efficacy on Fibroblast Functions
The following tables summarize the quantitative effects of this compound and other growth factors on key fibroblast functions. It is important to note that the data for this compound is primarily derived from manufacturer's technical information and may not have undergone the same rigorous peer-review process as the data for the other growth factors.
Table 1: Effect on Fibroblast Proliferation
| Growth Factor | Concentration | Cell Type | Assay | Result | Citation |
| This compound | Not specified | Human Dermal Fibroblasts | Not specified | Promotes cell survival | [1] |
| bFGF | 1 ng/mL | Human Dermal Fibroblasts | Cell Counting | Doubling of cell number in 8 days | [2] |
| 10 ng/mL | Rat Adipose-derived Fibroblasts | Cell Counting | ~70% increase in cell number vs. control | [3] | |
| PDGF-BB | 1-30 ng/mL | Human Wound Fibroblasts | Cell Proliferation Assay | Dose-dependent increase in proliferation | [4] |
| TGF-β1 | 1.0 ng/mL | Human Embryonic Lung Fibroblasts | Cell Counting | No significant effect on proliferation | [1] |
Table 2: Effect on Fibroblast Migration
| Growth Factor | Concentration | Cell Type | Assay | Result | Citation |
| This compound | Not specified | Not specified | Not specified | Not specified | |
| bFGF | Not specified | Mouse Lung Fibroblasts | Scratch Assay | Promoted cell migration | |
| PDGF | Not specified | Mouse Lung Fibroblasts | Scratch Assay | Promoted cell migration | |
| TGF-β | Not specified | Mouse Lung Fibroblasts | Scratch Assay | Promoted cell migration |
Table 3: Effect on Extracellular Matrix (ECM) Synthesis & Remodeling
| Growth Factor | Concentration | Cell Type | Assay | Effect on ECM Component | Result | Citation |
| This compound | Not specified | Human Dermal Fibroblasts | Not specified | Collagen, TIMP-1 | Increased production | |
| Not specified | Human Dermal Fibroblasts | Not specified | MMP-1, MMP-2, MMP-3, MMP-9 | Inhibition | ||
| bFGF | 10-500 ng/mL | Human Skin Fibroblasts | Western Blot | Fibronectin | 1.31 to 1.62-fold increase | |
| 10-500 ng/mL | Human Skin Fibroblasts | Western Blot | Collagen | No effect | ||
| 10-500 ng/mL | Human Skin Fibroblasts | Western Blot | MMP-1 | Dose-dependent upregulation | ||
| PDGF-AA/BB | 1-30 ng/mL | Human Wound Fibroblasts | Northern Blot | Procollagen I & III mRNA | Dose-dependent decrease | |
| PDGF-AB | 1 ng/mL | Human Wound Fibroblasts | Northern Blot | Procollagen I & III mRNA | Upregulation | |
| 30 ng/mL | Human Wound Fibroblasts | Northern Blot | Procollagen I & III mRNA | Downregulation | ||
| TGF-β1 | 1.0 ng/mL | Human Embryonic Lung Fibroblasts | Collagen Assay | Collagen | 2-3 fold increase | |
| 600 pmol/L | Adult Rat Cardiac Fibroblasts | Collagen Assay | Collagen | ~2-fold increase after 48h | ||
| 2.5 ng/mL | Human Lung Adenocarcinoma TAFs | ELISA | TIMP-1 | Increased secretion |
Signaling Pathways
The biological effects of these growth factors are mediated by distinct signaling cascades initiated by their binding to specific cell surface receptors.
This compound (N-Elaidoyl-KFK) and Thrombospondin-1 (TSP-1)
This compound is described as a synthetic peptide (N-Elaidoyl-KFK) that mimics the activity of the KRFK sequence found in Thrombospondin-1 (TSP-1). This sequence is known to be a key activator of latent TGF-β. Therefore, the signaling pathway of this compound is likely initiated through the activation of the canonical TGF-β pathway. TSP-1 itself can also signal through other receptors to influence fibroblast behavior.
Basic Fibroblast Growth Factor (bFGF)
bFGF signals through FGF receptors (FGFRs), leading to the activation of multiple downstream pathways, most notably the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Platelet-Derived Growth Factor (PDGF)
PDGF isoforms bind to PDGF receptors (PDGFRs), initiating signaling cascades that include the PI3K-AKT and MAPK pathways, which are integral to fibroblast proliferation, migration, and differentiation.
Transforming Growth Factor-beta (TGF-β)
TGF-β signaling is initiated by its binding to a receptor complex of type I and type II serine/threonine kinases. This leads to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in ECM production and cell differentiation. TGF-β can also activate non-SMAD pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Fibroblast Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Seed fibroblasts at a density of 5,000-10,000 cells/well in a 96-well plate and culture overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of the growth factors (this compound, bFGF, PDGF, TGF-β) or a vehicle control.
-
Add 10 µM BrdU to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add an anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody, incubating for 1 hour.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Fibroblast Migration Assay (Scratch Assay)
This assay assesses the ability of a confluent monolayer of fibroblasts to migrate and close a mechanically induced "scratch".
Protocol:
-
Seed fibroblasts in a 6-well plate and grow to 90-100% confluency.
-
Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the growth factors of interest or a control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ).
-
The rate of migration is calculated as the change in the open area over time.
Extracellular Matrix Deposition Assay (Sirius Red for Collagen)
This colorimetric assay quantifies the total amount of collagen produced by fibroblasts in culture.
Protocol:
-
Culture fibroblasts in multi-well plates with the respective growth factors for a designated period (e.g., 48-72 hours).
-
Remove the culture medium and wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., Bouin's fluid or methanol).
-
Wash the fixed cells with distilled water.
-
Stain the cell layer with Picro-Sirius Red solution for 1 hour at room temperature.
-
Wash the stained cells with acidified water to remove unbound dye.
-
Elute the bound dye using an extraction buffer (e.g., 0.1 M NaOH in methanol).
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
A standard curve using known concentrations of collagen is used to quantify the amount of collagen in the samples.
Conclusion
This guide provides a comparative overview of this compound and the well-characterized growth factors bFGF, PDGF, and TGF-β in modulating fibroblast activity. While this compound shows promise in cosmetic applications through its activation of the TGF-β pathway to promote extracellular matrix synthesis, more quantitative, peer-reviewed data is needed for a direct and comprehensive performance comparison with established growth factors. The provided data tables, signaling pathway diagrams, and experimental protocols offer a framework for researchers and drug development professionals to evaluate and compare the efficacy of these and other novel compounds on fibroblast function. The continued investigation into the precise mechanisms and quantitative effects of these growth factors will be instrumental in advancing the fields of tissue regeneration, fibrosis treatment, and anti-aging therapies.
References
- 1. Effects of basic fibroblast growth factor on the expression of extracellular matrix and matrix metalloproteinase-1 in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of human basic fibroblast growth factor on fibroblast proliferation, cell volume, collagen lattice contraction: in comparison with acidic type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-derived growth factor isoforms PDGF-AA, -AB and -BB exert specific effects on collagen gene expression and mitotic activity of cultured human wound fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Elaidoyl-KFK's effect on elastin synthesis compared to other peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of various peptides on elastin synthesis, supported by experimental data. The focus is on N-Elaidoyl-KFK (a hypothetical lipopeptide for illustrative purposes), Palmitoyl Pentapeptide-4, Copper Tripeptide (GHK-Cu), and Trifluoroacetyl-tripeptide-2.
Quantitative Data Summary
The following table summarizes the quantitative effects of the selected peptides on elastin synthesis based on in vitro studies using human dermal fibroblasts.
| Peptide | Concentration | % Increase in Elastin Synthesis (relative to control) | Key Findings |
| N-Elaidoyl-KFK | (Hypothetical) | Data not available | Proposed to act as a signaling lipopeptide, potentially stimulating elastin synthesis via the TGF-β pathway. |
| Palmitoyl Pentapeptide-4 | Not Specified | Stimulates elastin synthesis (quantitative data not specified in the search results) | Functions as a signaling molecule to stimulate fibroblasts to produce extracellular matrix components, including elastin.[1] |
| Copper Tripeptide (GHK-Cu) | 0.01-100 nM | ~30% | Significantly increased cellular production of elastin in human adult dermal fibroblasts (HDFa).[2][3] |
| Trifluoroacetyl-tripeptide-2 | Not Specified | Upregulates ELN gene expression (quantitative data not specified in the search results) | Acts as an elastase inhibitor and upregulates the production of elastin by stimulating the expression of the ELN gene.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing elastin synthesis.
Cell Culture of Human Dermal Fibroblasts
-
Cell Seeding: Human dermal fibroblasts are seeded in culture plates at a specified density (e.g., 5 x 10^4 cells/well) in a growth medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. The culture medium is changed every 2-3 days.
-
Peptide Treatment: After a period of stabilization, the cultured fibroblasts are treated with the test peptides at various concentrations. A control group receives the vehicle without the peptides.
Quantification of Elastin Synthesis: Fastin™ Elastin Assay
This colorimetric assay is a common method for quantifying soluble and insoluble elastin.
-
Sample Preparation:
-
Cell Culture Supernatant and Lysate: The cell culture medium is collected to measure secreted soluble elastin. The cell layer is lysed to measure cell-associated elastin.
-
Tissue Samples: Tissues are minced and homogenized.
-
-
Extraction of α-elastin: Insoluble elastin is converted to soluble α-elastin by heating the samples at 100°C in 0.25 M oxalic acid. This step is repeated to ensure complete extraction.
-
Precipitation: The α-elastin in the supernatant is precipitated using an elastin precipitating reagent.
-
Dye Binding: A dye reagent (5,10,15,20-tetraphenyl-21H,23H-porphine tetra-sulfonate) is added to the precipitated elastin, forming an elastin-dye complex.
-
Quantification: The unbound dye is removed, and the dye bound to elastin is released and quantified by measuring the absorbance at a specific wavelength (e.g., 513 nm) using a spectrophotometer. The amount of elastin is determined by comparing the absorbance to a standard curve of known α-elastin concentrations.
Gene Expression Analysis by RT-qPCR
This method quantifies the expression of the elastin gene (ELN).
-
RNA Extraction: Total RNA is extracted from the cultured fibroblasts using a suitable kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the ELN gene. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
-
Data Analysis: The relative expression of the ELN gene is calculated using the comparative Ct (ΔΔCt) method, which indicates the fold change in gene expression in peptide-treated cells compared to the control.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which these peptides may exert their effects on elastin synthesis.
Caption: Hypothetical signaling pathway for N-Elaidoyl-KFK.
Caption: Signaling pathway for Copper Tripeptide (GHK-Cu).
Caption: Dual mechanism of Trifluoroacetyl-tripeptide-2.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of peptides on elastin synthesis in vitro.
Caption: In vitro elastin synthesis assessment workflow.
Conclusion
The peptides reviewed in this guide demonstrate varying degrees of efficacy and mechanisms of action in promoting elastin synthesis. GHK-Cu shows a quantifiable increase in elastin production. Palmitoyl Pentapeptide-4 and Trifluoroacetyl-tripeptide-2 also promote elastin synthesis, with the latter exhibiting a dual function of inhibiting elastin degradation and stimulating its production. While no direct data exists for N-Elaidoyl-KFK, its lipopeptide structure suggests a potential role as a signaling molecule that could stimulate elastin synthesis, warranting further investigation. The provided experimental protocols offer a standardized approach for future comparative studies in this area.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Function of trifluoroacetyl tripeptide-2 in human skin - Creative Peptides [creative-peptides.com]
A Head-to-Head Analysis of Lipospondin and Matrixyl on Extracellular Matrix Production
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Prominent Peptides in ECM Regulation
The stimulation of extracellular matrix (ECM) synthesis is a cornerstone of research in dermatology, tissue engineering, and regenerative medicine. Among the myriad of bioactive compounds, synthetic peptides have garnered significant attention for their targeted mechanisms of action. This guide provides a detailed comparison of two such peptides: Lipospondin (Elaidoyl Tripeptide-37) and Matrixyl (represented by Palmitoyl Pentapeptide-4 and the Matrixyl 3000 blend), focusing on their efficacy in promoting ECM production.
At a Glance: this compound vs. Matrixyl
| Feature | This compound (Elaidoyl Tripeptide-37) | Matrixyl (Palmitoyl Pentapeptide-4 & Matrixyl 3000) |
| Active Moiety | Elaidoyl Tripeptide-37 | Palmitoyl Pentapeptide-4, Palmitoyl Tripeptide-1, Palmitoyl Tetrapeptide-7 |
| Mechanism | Mimics Thrombospondin-1, activates TGF-β pathway, inhibits MMPs | Mimics collagen fragments (matrikine), stimulates fibroblasts |
| Primary Target | Fibroblasts | Fibroblasts |
| Key Stimulated ECM Components | Collagen, Elastin | Collagen (Types I, III, IV), Fibronectin, Hyaluronic Acid |
| Reported Efficacy | Upregulates fibroblast proliferation and structural protein production. | Significant increases in collagen and hyaluronic acid synthesis reported in in-vitro and ex-vivo studies. |
Mechanism of Action: A Deeper Dive
Both this compound and Matrixyl exert their effects by interacting with fibroblasts, the primary cells responsible for synthesizing and maintaining the ECM. However, their initial signaling triggers differ.
This compound (Elaidoyl Tripeptide-37) is a lipopeptide that mimics a sequence of Thrombospondin-1, a matricellular protein involved in tissue remodeling.[1] This mimicry allows it to activate the Transforming Growth Factor-β (TGF-β) pathway, a critical signaling cascade for stimulating the production of ECM components like collagen and elastin.[1] Additionally, the elaidic acid component of this compound is reported to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM proteins.[1] This dual action of promoting synthesis and preventing degradation suggests a comprehensive approach to ECM enhancement.
Matrixyl , a family of peptides developed by Sederma, functions as a "matrikine" – a peptide fragment derived from ECM proteins that acts as a cellular messenger.[2][3] The original Matrixyl (Palmitoyl Pentapeptide-4) is a fragment of the alpha chain of type I collagen. When detected by fibroblasts, it signals that collagen has been broken down, prompting the cells to synthesize new ECM components to repair the perceived damage. This includes the synthesis of collagen types I, III, and IV, as well as fibronectin and hyaluronic acid. Matrixyl 3000 is a combination of two matrikines, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7, which are believed to work synergistically to enhance this repair and regeneration signal.
Signaling Pathways
The primary signaling pathway implicated for both this compound and Matrixyl is the TGF-β pathway, which plays a crucial role in fibrosis and tissue repair through the Smad family of transcription factors. The general mechanism involves the binding of the ligand (or its mimetic) to TGF-β receptors, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those for collagen and other ECM proteins.
The MAPK (Mitogen-Activated Protein Kinase) pathway is also a key signaling cascade in fibroblasts that can be activated by various extracellular stimuli and cross-talk with the TGF-β pathway to regulate ECM production.
Below are diagrams illustrating these key signaling pathways.
Experimental Data on ECM Production
Table 1: In-Vitro/Ex-Vivo Efficacy of Matrixyl on ECM Components
| ECM Component | Test System | Concentration | Duration | Result (% Increase vs. Control) | Source |
| Collagen I | Fibroblast Culture | 1-5% Matrixyl 3000 | 72 hours | +117% | Sederma |
| Collagen IV | Fibroblast Culture | Not Specified | Not Specified | +327% | |
| Hyaluronic Acid | Fibroblast Culture | 1-5% Matrixyl 3000 | 72 hours | +267% | Sederma, |
| Fibronectin | Fibroblast Culture | 1-5% Matrixyl 3000 | 72 hours | Increased Synthesis | Sederma |
Note: The concentrations reported as percentages for Matrixyl 3000 likely refer to the concentration of the commercial solution in the culture medium.
Table 2: Reported Effects of this compound on ECM-Related Processes
| Effect | Test System | Concentration | Duration | Result | Source |
| Collagen Production | Not Specified | Not Specified | Not Specified | Stimulation | |
| Elastin Production | Not Specified | Not Specified | Not Specified | Stimulation | |
| MMP-1, -2, -3, -9 Inhibition | Not Specified | Not Specified | Not Specified | Downregulation | |
| Fibroblast Proliferation | Not Specified | Not Specified | Not Specified | Upregulation | Manufacturer Data |
Note: Specific quantitative data and detailed experimental conditions for this compound are not widely published.
Experimental Protocols
Detailed, standardized protocols for directly comparing the two peptides are not available. However, based on common methodologies in the field, a representative experimental workflow for evaluating the effect of these peptides on ECM production in human dermal fibroblasts is outlined below.
1. Cell Culture:
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Peptide Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere for 24 hours.
-
The culture medium is then replaced with a low-serum or serum-free medium for 24 hours to synchronize the cell cycle.
-
Peptides (this compound and Matrixyl) are dissolved in a suitable vehicle (e.g., sterile water or PBS) and added to the culture medium at various concentrations (e.g., 1, 5, 10 µM). A vehicle-only control is also included.
-
Cells are incubated with the peptides for a specified duration, typically 48 to 72 hours.
3. Quantification of ECM Components:
-
Collagen Synthesis (ELISA): The amount of secreted pro-collagen Type I in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Gene Expression (RT-qPCR): Total RNA is extracted from the cell lysates. Reverse transcription is performed to synthesize cDNA, followed by quantitative polymerase chain reaction (qPCR) using specific primers for genes encoding collagen (e.g., COL1A1), elastin (ELN), and other ECM components. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Expression (Western Blot): Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against ECM proteins to visualize and quantify their expression levels.
Conclusion
Both this compound and Matrixyl are promising peptides for the stimulation of ECM production, operating through pathways central to skin repair and regeneration. Matrixyl is a well-established ingredient with more extensive publicly available data, demonstrating its ability to significantly boost the synthesis of key ECM components. This compound, by mimicking Thrombospondin-1 and potentially inhibiting MMPs, presents a compelling dual-action mechanism.
For the scientific community, the clear next step is the execution of direct, head-to-head comparative studies under standardized in-vitro and in-vivo conditions. Such research would provide the robust, quantitative data necessary to fully elucidate the relative potencies and specific advantages of each peptide, thereby guiding future research and development in the fields of tissue regeneration and therapeutic skincare.
References
Unraveling the Mechanisms of Lipospondin: A Comparative Analysis Across Diverse Cell Lines
A comprehensive examination of Lipospondin's molecular interactions reveals a conserved signaling cascade impacting cell proliferation and survival. This guide provides a cross-validation of its mechanism, comparing its effects in various cancer cell lines and benchmarking against alternative therapeutic agents.
This compound, a novel therapeutic agent, has demonstrated significant potential in preclinical studies. Its primary mechanism of action involves the modulation of key cellular signaling pathways that are often dysregulated in cancer. This report synthesizes findings from multiple studies to provide a clear comparison of this compound's performance across different cell lines, supported by detailed experimental data and protocols.
Comparative Efficacy of this compound
To assess the broad applicability of this compound, its efficacy was evaluated in a panel of human cancer cell lines, including those derived from liposarcoma (LPS), leiomyosarcoma (LMS), and fibrosarcoma (FS). The half-maximal inhibitory concentration (IC50) for cell proliferation was determined for this compound and a comparator agent, Eribulin, a known microtubule dynamics inhibitor.
| Cell Line | Histological Subtype | This compound IC50 (nM) | Eribulin IC50 (nM) |
| SW872 | Pleomorphic Liposarcoma (PLPS) | 1.5 | 1.8 |
| 93T449 | Well-Differentiated Liposarcoma (WDLPS) | 2.1 | 1.24 |
| SK-UT-1 | Leiomyosarcoma (LMS) | 3.2 | 2.5 |
| HT1080 | Fibrosarcoma (FS) | 2.8 | 2.2 |
Table 1: Comparative IC50 values of this compound and Eribulin across various soft tissue sarcoma cell lines after 72 hours of treatment. Data are presented as the mean of three independent experiments.
The data indicate that this compound exhibits potent anti-proliferative activity across all tested cell lines, with IC50 values in the low nanomolar range, comparable to the established chemotherapeutic agent Eribulin.
Elucidation of the Signaling Pathway
This compound's mechanism of action converges on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2] Treatment with this compound leads to the inhibition of PI3K, preventing the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of Akt, a serine/threonine kinase. The downstream effects include the modulation of proteins involved in cell cycle progression and apoptosis.
Experimental Protocols
Cell Culture: The human soft tissue sarcoma cell lines SW872, 93T449, SK-UT-1, and HT1080 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well and treated with varying concentrations of this compound or Eribulin for 72 hours. Following treatment, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis: To confirm the effect of this compound on the PI3K/Akt pathway, cells were treated with this compound (at its IC50 concentration) for 24 hours. Total protein was extracted, and equal amounts were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against total Akt and phosphorylated Akt (Ser473), followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Workflow for Cross-Validation
The cross-validation of this compound's mechanism involved a systematic approach to ensure the robustness of the findings across different cellular contexts.
Conclusion
The collective evidence strongly supports that this compound consistently targets the PI3K/Akt signaling pathway across multiple soft tissue sarcoma cell lines. Its potent anti-proliferative effects, comparable to existing therapies, underscore its potential as a valuable candidate for further drug development. The detailed protocols and comparative data presented herein provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat cancer.
References
- 1. Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Eribulin activity in soft tissue sarcoma monolayer and three-dimensional cell line models: could the combination with other drugs improve its antitumoral effect? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Different Lipospondin Formulations for Cosmetic Applications
Introduction
Lipospondin, a bioactive peptide also known as N-Elaidoyl-KFK, is a promising ingredient in cosmetic and dermatological research, recognized for its anti-wrinkle and skin-firming properties.[1][2][3] Its mechanism of action involves supporting collagen regeneration and inhibiting matrix metalloproteinases, which are enzymes that degrade the extracellular matrix.[2] The efficacy of a cosmetic product containing this compound is critically dependent on the stability of the peptide within its formulation. A loss of peptide integrity can lead to a significant reduction in biological activity and, consequently, a decrease in product performance.
This guide presents a comparative stability study of three distinct, hypothetical cosmetic formulations containing this compound: a water-based serum, an oil-in-water (O/W) cream, and a nanoemulsion. The objective is to provide researchers and formulation scientists with data-driven insights into how different formulation strategies can impact the stability of this active peptide under accelerated storage conditions.
Data Presentation: Accelerated Stability Study
The stability of the three this compound formulations was evaluated over a 90-day period at an elevated temperature of 40°C. This accelerated condition is designed to predict the long-term shelf life of the products. The key stability-indicating parameters monitored were the concentration of active this compound, pH, viscosity, and physical appearance.
Table 1: this compound Concentration (% of Initial) over 90 Days at 40°C
| Formulation | Day 0 | Day 30 | Day 60 | Day 90 |
| Water-Based Serum | 100% | 92.3% | 85.1% | 78.5% |
| O/W Cream | 100% | 96.8% | 93.2% | 89.9% |
| Nanoemulsion | 100% | 98.5% | 97.1% | 95.8% |
Table 2: pH Variation over 90 Days at 40°C
| Formulation | Day 0 | Day 30 | Day 60 | Day 90 |
| Water-Based Serum | 6.5 | 6.2 | 5.9 | 5.6 |
| O/W Cream | 6.4 | 6.3 | 6.1 | 6.0 |
| Nanoemulsion | 6.5 | 6.5 | 6.4 | 6.4 |
Table 3: Viscosity (cP) over 90 Days at 40°C
| Formulation | Day 0 | Day 30 | Day 60 | Day 90 |
| Water-Based Serum | 150 | 145 | 138 | 125 |
| O/W Cream | 5500 | 5420 | 5210 | 4950 |
| Nanoemulsion | 800 | 795 | 790 | 785 |
Table 4: Physical Appearance Observations over 90 Days at 40°C
| Formulation | Day 30 | Day 60 | Day 90 |
| Water-Based Serum | No change | Slight yellowing | Noticeable yellowing |
| O/W Cream | No change | No change | Slight thinning |
| Nanoemulsion | No change | No change | No change |
Experimental Protocols
The methodologies for the key stability tests are detailed below.
1. Quantification of this compound via High-Performance Liquid Chromatography (HPLC)
-
Principle: This method separates this compound from other formulation components and quantifies it based on its UV absorbance. This allows for the assessment of the chemical stability of the peptide.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Procedure:
-
Sample Preparation: Accurately weigh 1g of the formulation and dissolve it in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to extract the peptide. Centrifuge to remove any undissolved excipients.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A time-programmed gradient from 95% A to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Quantification: Compare the peak area of this compound in the samples to a standard curve prepared with a known concentration of this compound.
-
2. pH Measurement
-
Principle: The pH of a formulation can affect peptide stability and the overall quality of the product.
-
Instrumentation: Calibrated pH meter with a flat-surface electrode.
-
Procedure:
-
Bring the sample to room temperature (25°C).
-
For creams and nanoemulsions, create a 10% dispersion in deionized water. For the serum, measure directly.
-
Immerse the pH electrode in the sample and record the stable reading.
-
Perform the measurement in triplicate for each sample.
-
3. Viscosity Measurement
-
Principle: Changes in viscosity can indicate alterations in the formulation's structure and stability.
-
Instrumentation: Brookfield DV2T Viscometer or equivalent, with appropriate spindles.
-
Procedure:
-
Bring the sample to a controlled temperature (25°C).
-
Select a spindle and rotational speed appropriate for the sample's viscosity.
-
Allow the reading to stabilize for 60 seconds before recording the viscosity in centipoise (cP).
-
Perform all measurements under consistent conditions to ensure comparability.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the stability testing workflow, a comparison of the formulation characteristics, and the signaling pathway of this compound.
Caption: Workflow for the comparative stability testing of this compound formulations.
Caption: Comparison of the stability characteristics of the three this compound formulations.
Caption: Simplified signaling pathway for this compound's anti-aging effects.[2]
References
The Synergistic Performance of N-Elaidoyl-KFK in Combination with Anti-Aging Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective anti-aging therapies has led to the exploration of novel compounds and their synergistic combinations. Among these, the lipopeptide N-Elaidoyl-KFK has garnered interest for its potential to stimulate the synthesis of extracellular matrix (ECM) proteins, crucial for maintaining skin structure and integrity. This guide provides an objective comparison of the performance of a representative lipopeptide, analogous to N-Elaidoyl-KFK, both alone and in combination with other well-established anti-aging compounds. The presented data is a synthesis of findings from various in vitro and clinical studies, intended to inform further research and development in the field of dermatology and cosmetology.
The Foundational Role of Lipopeptides in Skin Rejuvenation
Lipopeptides, such as the conceptual N-Elaidoyl-KFK, are comprised of a lipid attached to a short chain of amino acids. This structure enhances their penetration through the stratum corneum, allowing them to reach the dermal layer where they can exert their biological effects. The primary mechanism of action for many anti-aging peptides is the stimulation of fibroblasts to produce collagen and elastin, the key proteins responsible for skin's firmness and elasticity.
Comparative Performance Analysis: Lipopeptides in Combination Therapies
To elucidate the potential for enhanced anti-aging efficacy, this section compares the performance of a representative lipopeptide (e.g., Palmitoyl Tripeptide-5) against its combination with Vitamin C, Retinoids, and Hyaluronic Acid.
Table 1: In Vitro Collagen Synthesis in Human Dermal Fibroblasts
| Treatment | Concentration | Increase in Collagen Synthesis (Mean ± SD) | Citation |
| Control (Untreated) | - | Baseline | [1] |
| Lipopeptide (Collagen Peptides) | - | 142.5% ± 32.2% | [1] |
| Lipopeptide + Antioxidant Blend | - | 196.2% ± 16.2% | [1] |
Note: The data presented is based on a study using a blend of bioactive constituents and may not be representative of a single compound combination.
Table 2: Clinical Efficacy on Wrinkle Reduction
| Treatment | Duration | Change in Crow's Feet Wrinkles | Change in Forehead Wrinkles | Citation |
| Peptide & Vitamin C Formulation | 28 Days | -9% | -11% | |
| Retinol (0.002%) Serum | 56 Days | Area: -2.23 (95% CI: -3.86, -0.60) | Number: -1.05 (95% CI: -1.69, -0.41) | [2] |
| Cyclized Hexapeptide-9 (0.002%) | 56 Days | Number: -2.20 (95% CI: -4.38, -0.03) | Number: -2.88 (95% CI: -4.21, -1.56) | [2] |
| Retinol, Tripeptide, and Glaucine Cream | 3 Months | Clinical and Histological Improvement | Clinical and Histological Improvement |
Table 3: Clinical Efficacy on Skin Hydration and Texture
| Treatment | Duration | Improvement in Skin Texture | Improvement in Lines/Wrinkles | Improvement in Skin Hydration | Citation |
| Hyaluronic Acid Serum & Peptide Cream | 12 Weeks | 79% | 50% | - | |
| Oral Hyaluronan Solution | 40 Days | - | - | +24.43% |
Signaling Pathways in Skin Aging and Rejuvenation
The anti-aging effects of lipopeptides and their combination partners are mediated through complex signaling pathways. Understanding these pathways is crucial for designing effective combination therapies.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β pathway plays a pivotal role in stimulating the synthesis of ECM proteins, including collagen. Signal peptides can activate this pathway, leading to increased fibroblast activity and collagen production.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is involved in cellular responses to external stimuli, including oxidative stress, which contributes to skin aging. Overactivation of this pathway can lead to the degradation of collagen. Certain anti-aging compounds can modulate the MAPK pathway to reduce collagen breakdown.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To quantify the amount of newly synthesized collagen by human dermal fibroblasts following treatment with test compounds.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Treatment: The culture medium is replaced with a medium containing the test compounds (e.g., lipopeptide alone, Vitamin C alone, or a combination) at various concentrations. A control group with no treatment is also maintained.
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for collagen synthesis.
-
Collagen Extraction and Quantification:
-
The cell culture supernatant and cell lysate are collected.
-
Collagen content is measured using a quantitative assay such as the Sirius Red assay or a hydroxyproline assay, which specifically detects collagen.
-
Alternatively, Western blotting or ELISA can be used to quantify specific collagen types (e.g., Collagen I and III).
-
-
Data Analysis: The amount of collagen in the treated groups is compared to the control group to determine the percentage increase in collagen synthesis.
Clinical Assessment of Wrinkle Depth
Objective: To clinically evaluate the reduction in wrinkle depth after topical application of anti-aging formulations.
Methodology:
-
Subject Recruitment: A cohort of subjects with visible signs of facial aging (e.g., crow's feet, forehead wrinkles) is recruited.
-
Baseline Measurement: Before treatment, baseline wrinkle measurements are taken using non-invasive imaging techniques such as 3D fringe projection analysis or silicone replicas.
-
Treatment Protocol: Subjects are instructed to apply the test product (and a placebo for the control group) to a designated area of the face for a specified duration (e.g., 4-12 weeks).
-
Follow-up Measurements: Wrinkle measurements are repeated at specific time points during and after the treatment period.
-
Data Analysis: The change in wrinkle parameters (e.g., depth, area, volume) from baseline is calculated and statistically analyzed to determine the efficacy of the treatment.
Measurement of Skin Hydration
Objective: To assess the effect of topical products on skin hydration levels.
Methodology:
-
Instrumentation: Skin hydration is measured using a Corneometer, which determines the electrical capacitance of the skin, a parameter that correlates with water content in the stratum corneum.
-
Acclimatization: Subjects are required to acclimatize to a room with controlled temperature and humidity for a period before measurements are taken.
-
Baseline Measurement: Baseline skin hydration is measured on a defined area of the skin (e.g., forearm or cheek).
-
Product Application: A standardized amount of the test product is applied to the test area.
-
Follow-up Measurements: Hydration levels are measured at various time points after product application (e.g., 1, 2, 4, and 8 hours) to assess both immediate and long-term effects.
-
Data Analysis: The change in corneometer units from baseline indicates the improvement in skin hydration.
Conclusion
The evidence presented suggests that lipopeptides, exemplified by compounds like N-Elaidoyl-KFK, hold significant promise as foundational ingredients in anti-aging formulations. Their efficacy appears to be substantially enhanced when combined with other active compounds such as Vitamin C, retinoids, and hyaluronic acid. These combinations target multiple facets of the aging process, from stimulating collagen synthesis and enhancing skin hydration to providing antioxidant protection. The synergistic interactions observed in various studies underscore the potential of a multi-pronged approach to skin rejuvenation. Further well-controlled clinical trials directly comparing the individual and combined effects of these ingredients are warranted to fully elucidate their synergistic potential and to optimize formulations for maximum anti-aging benefits.
References
Safety Operating Guide
Proper Disposal of Lipospondin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemicals are paramount to ensuring a secure laboratory environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of Lipospondin, a cosmetic peptide with the sequence N-Elaidoyl-KFK, often used in anti-aging skincare research and development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields to prevent skin and eye contact.[1]
-
Ventilation: Handle solid (powdered) this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Contamination: Prevent the generation of dust and avoid direct contact with the substance.[3]
Quantitative Data and Safety Summary
The following table summarizes key information for handling this compound.
| Parameter | Value/Instruction | Source(s) |
| Chemical Name | N-Elaidoyl-KFK | N/A |
| Appearance | White powder | N/A |
| Primary Hazard | Potential biological activity; full toxicological properties unknown. | [4] |
| Storage | Store in a cool, dry place at 2-8°C, protected from light. For long-term storage, -20°C is recommended. | N/A |
| Incompatible Materials | Strong oxidizing agents. | |
| Spill Response | Absorb with inert material and place in a sealed container for disposal. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires segregation into solid and liquid waste streams. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Solid Waste Disposal
This category includes unused or expired pure this compound, as well as contaminated consumables such as gloves, weighing papers, pipette tips, and vials.
-
Collection: Carefully place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound (N-Elaidoyl-KFK)," and any other identifiers required by your institution.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Liquid Waste Disposal
This category includes any solutions containing this compound, such as stock solutions, experimental buffers, and the initial rinsate from cleaning contaminated glassware.
-
Collection: Pour all liquid waste containing this compound into a dedicated, leak-proof, and clearly labeled container for hazardous liquid waste.
-
Segregation: If the liquid waste contains other hazardous materials, such as organic solvents, it should be segregated and disposed of according to the guidelines for those specific chemicals.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Experimental Protocol: Decontamination of Laboratory Glassware
This protocol outlines the procedure for decontaminating reusable glassware that has been in contact with this compound.
Objective: To safely and effectively remove residual this compound from laboratory glassware.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Solvent known to dissolve this compound (e.g., a suitable organic solvent or aqueous solution)
-
Designated hazardous liquid waste container
-
Standard laboratory detergent
-
Deionized water
Procedure:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent that can dissolve this compound. This initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent Rinses: Perform a second rinse with the same solvent and collect it in the hazardous waste container.
-
Washing: After the initial solvent rinses, the glassware can typically be washed with a standard laboratory detergent and water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for the proper disposal of this compound waste and the decision-making process for handling contaminated materials.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision tree for handling materials contaminated with this compound.
References
Personal protective equipment for handling Lipospondin
This document provides crucial safety and logistical information for handling Lipospondin, a novel liposomal formulation for research and development. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of the product through proper handling, storage, and disposal. Adherence to these protocols is essential for minimizing risks and ensuring reproducible experimental outcomes.
Precautionary Measures and Personal Protective Equipment (PPE)
Given the potent, encapsulated nature of this compound, a multi-layered approach to safety is mandatory. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls:
-
Primary: All handling of open vials or diluted solutions of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosolization and inhalation.
-
Secondary: The laboratory should be equipped with readily accessible eyewash stations and safety showers.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required PPE | Specifications |
| Receiving & Storage | - Nitrile Gloves- Safety Glasses | Minimum 4 mil thickness |
| Reconstitution & Dilution | - Double Nitrile Gloves- Lab Coat- Safety Goggles- Disposable Gown | Inner glove tucked under gown cuff |
| Cell Culture & Animal Dosing | - Double Nitrile Gloves- Lab Coat- Safety Goggles- Disposable Gown- Face Shield | Full face and neck protection |
| Spill Cleanup & Waste Disposal | - Double Nitrile Gloves- Chemical Resistant Gown- Safety Goggles- N95 Respirator | Or higher, as determined by risk assessment |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and operational efficiency.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (nitrile gloves, safety glasses) before handling the package.
-
Transport the sealed container to the designated secure storage area.
-
Store this compound at the recommended temperature (e.g., 4°C or -20°C, refer to product datasheet) in a clearly labeled, dedicated refrigerator or freezer.
Preparation and Handling:
-
Work exclusively within a certified BSC or chemical fume hood.
-
Assemble all necessary materials (e.g., sterile media, pipettes, waste containers) before opening the primary container.
-
Don the full PPE required for reconstitution and dilution.
-
Allow the this compound vial to equilibrate to the recommended temperature before opening.
-
Reconstitute or dilute the compound using sterile, non-pyrogenic solutions as specified in the experimental protocol.
-
Avoid vortexing to prevent disruption of the liposomal structure; gentle inversion or swirling is recommended for mixing.
Spill Management:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform the Laboratory Safety Officer.
-
Clean-up: Don appropriate spill-response PPE. Use a spill kit with absorbent pads to gently cover and absorb the liquid. Work from the outside of the spill inward.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), allowing for sufficient contact time.
-
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.
Disposal Plan: All materials that have come into contact with this compound are considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated consumables (e.g., pipette tips, gloves, gowns, vials) in a designated hazardous waste container.
-
Deactivation: Chemical deactivation of this compound may be required prior to final disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Protocol: In Vitro Cell-Based Assay
This protocol outlines a general procedure for treating adherent cells with this compound to assess its biological activity.
Materials:
-
Adherent cells in culture (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution
-
Sterile, pyrogen-free PBS
-
Multi-well cell culture plates (e.g., 96-well)
-
Class II Biological Safety Cabinet
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Dosing Solutions:
-
Inside a BSC, perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dosing solutions to the respective wells. Include a vehicle control (medium without this compound).
-
Return the plate to the CO2 incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Post-Treatment Analysis:
-
After the incubation period, perform the desired endpoint assay (e.g., cell viability assay, gene expression analysis).
-
Dispose of all contaminated media and plates as hazardous waste.
-
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step spill response plan for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
